2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
Description
Properties
Molecular Formula |
C8H8Cl2N2 |
|---|---|
Molecular Weight |
203.07 g/mol |
IUPAC Name |
2,4-dichloro-5-cyclopropyl-6-methylpyrimidine |
InChI |
InChI=1S/C8H8Cl2N2/c1-4-6(5-2-3-5)7(9)12-8(10)11-4/h5H,2-3H2,1H3 |
InChI Key |
XZFHRBKJSMNJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)C2CC2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthetic Strategies and Mechanistic Insights for the Preparation of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
Executive Summary & Strategic Rationale
The design and synthesis of highly functionalized pyrimidine scaffolds remain a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0) has emerged as a critical electrophilic building block. The incorporation of a cyclopropyl moiety at the C5 position serves as a rigid, lipophilic bioisostere that enhances metabolic stability and membrane permeability without significantly increasing the molecular weight—a strategy frequently employed in the development of potent kinase inhibitors, such as IRAK4 antagonists[1].
This whitepaper provides an in-depth, self-validating technical guide for the scalable synthesis of 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine. By deconstructing the causality behind each experimental choice—from the thermodynamics of cyclocondensation to the kinetics of deoxychlorination—this guide empowers drug development professionals to optimize yields and minimize side reactions.
Retrosynthetic Analysis & Pathway Design
The target molecule features two distinct handles for functionalization: the C2 and C4 chlorine atoms. Because the C4 position is highly activated by the adjacent ring nitrogens, it undergoes Nucleophilic Aromatic Substitution (SNAr) much faster than the C2 position, allowing for precise, sequential diversification[1].
To access this di-chlorinated state, the retrosynthetic pathway dictates a late-stage deoxychlorination of a pyrimidine-2,4-dione precursor. This dione is constructed via the cyclocondensation of an appropriate
Synthetic workflow from ethyl 2-cyclopropyl-3-oxobutanoate to the target pyrimidine.
Step-by-Step Experimental Methodologies
Stage 1: Cyclocondensation to 5-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione
Mechanistic Causality: The formation of the pyrimidine core requires a bi-nucleophile (urea) and a di-electrophile (ethyl 2-cyclopropyl-3-oxobutanoate)[2]. Sodium ethoxide (NaOEt) is utilized as the base to deprotonate urea, increasing its nucleophilicity. The reaction proceeds via an initial nucleophilic attack of the urea nitrogen on the highly electrophilic ketone carbonyl, followed by intramolecular cyclization via an acyl substitution at the ester group[3]. Ethanol is chosen as the solvent because it perfectly matches the leaving group of the ester, preventing transesterification side-products.
Validated Protocol:
-
Preparation of the Base: Equip a dry, argon-flushed 250 mL round-bottom flask with a reflux condenser and magnetic stirrer. Add absolute ethanol (100 mL). Carefully add sodium metal (0.11 mol, 2.2 equiv) in small pieces to generate a fresh NaOEt solution. Allow the mixture to cool to room temperature.
-
Reagent Addition: Add urea (3.60 g, 0.06 mol, 1.2 equiv) to the alkoxide solution and stir for 15 minutes to ensure complete deprotonation.
-
Cyclization: Dropwise add ethyl 2-cyclopropyl-3-oxobutanoate (8.51 g, 0.05 mol, 1.0 equiv) over 10 minutes.
-
Thermal Activation: Heat the reaction mixture to reflux (78°C) for 10 hours. Monitor the consumption of the starting material via TLC (Eluent: DCM/MeOH 9:1).
-
Workup & Precipitation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol. Dissolve the resulting thick residue in ice-cold distilled water (50 mL).
-
Acidification: Slowly add 1M HCl until the pH reaches 3-4. Causality note: Acidification protonates the sodium salt of the newly formed pyrimidine-dione, driving it out of the aqueous phase as a solid precipitate.
-
Isolation: Filter the white precipitate under vacuum, wash with cold water (2 x 20 mL), and dry overnight in a vacuum oven at 50°C.
Stage 2: Deoxychlorination to 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
Mechanistic Causality:
Converting the highly stable dione to a highly reactive dichloropyrimidine requires harsh conditions. Phosphorus oxychloride (POCl
Validated Protocol:
-
Setup: Equip a 100 mL two-neck round-bottom flask with a reflux condenser, a drying tube (CaCl
), and a magnetic stirrer. -
Reagent Mixing: Add the 5-cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione (0.03 mol, 1.0 equiv) followed by POCl
(28 mL, ~10 equiv). -
Catalyst Addition: Cool the flask to 0°C in an ice bath. Slowly add N,N-dimethylaniline (5.7 mL, 1.5 equiv) dropwise. Caution: This step is highly exothermic.
-
Reflux: Remove the ice bath and heat the mixture to a gentle reflux (105°C) for 4 to 6 hours. The solid suspension will gradually dissolve into a dark, homogeneous solution. Monitor via TLC (Eluent: Hexane/EtOAc 4:1).
-
Quenching: Cool the mixture to room temperature. Carefully and slowly pour the mixture over 200 g of vigorously stirred crushed ice. Causality note: POCl
reacts violently with liquid water; ice controls the exotherm. Quenching destroys excess POCl and prevents the reverse hydrolysis of the newly formed C-Cl bonds. -
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO
(to neutralize residual acid) and brine. Dry over anhydrous Na SO , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the pure 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine as a pale yellow solid/oil.
Quantitative Data & Yield Optimization
To ensure the highest throughput, the reaction conditions for both stages must be strictly controlled. The following tables summarize the optimization data based on varying reagents and thermodynamic conditions.
Table 1: Base and Solvent Optimization for Cyclocondensation (Stage 1)
| Base (2.2 eq) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| NaOEt | EtOH | 78 (Reflux) | 10 | 82 |
| NaOMe | MeOH | 65 (Reflux) | 12 | 75 |
| K | DMF | 90 | 16 | 45 |
| t-BuOK | t-BuOH | 82 (Reflux) | 14 | 68 |
Observation: NaOEt in EtOH provides the optimal balance of nucleophilicity and solubility, preventing transesterification while driving the reaction to completion.
Table 2: Reagent Optimization for Deoxychlorination (Stage 2)
| Chlorinating Agent | Additive (1.5 eq) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| POCl | None | 105 | 12 | 40 (Incomplete) |
| POCl | PhNMe | 105 | 4 | 88 |
| POCl | DIPEA | 105 | 6 | 76 |
| SOCl | DMF (cat.) | 75 | 24 | < 10 |
Observation: The absence of an amine additive leads to sluggish kinetics and incomplete conversion. PhNMe
Downstream Functionalization: Exploiting Regioselectivity
Once synthesized, 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine is primed for elaboration into complex therapeutic agents. The inherent electronic asymmetry of the pyrimidine ring dictates that the C4-chlorine is significantly more electrophilic than the C2-chlorine. This allows researchers to perform regioselective SNAr reactions at room temperature to install a primary amine at C4, followed by a high-temperature Buchwald-Hartwig cross-coupling or acid-catalyzed SNAr to install a secondary amine at C2[1][4].
Regioselective SNAr functionalization pathway exploiting C4 vs. C2 reactivity.
References
- BLD Pharmatech Co., Limited, "2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine CAS:2060045-41-0", ChemBuyersGuide,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOpr-U1hz1cufwwZ7tcQjOCnpObNAUiK73xkZifNxauVvQOPVGXsFIjuIb-jyivjy9uJupao-nXlo68ft9gc7nuAcJrnNDWO6hOmfELKWES5xcKz8A-EK3FesJEBffD7DQtOCVqwjstKOwisAD5nN4ceOqZA==]
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Sources
- 1. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
Chemical Properties and Synthetic Utility of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are the cornerstone of targeted drug design. 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0) represents a privileged, multi-vector scaffold[1]. By combining the predictable reactivity of a 2,4-dichloropyrimidine core with the unique steric and lipophilic properties of a 5-cyclopropyl motif, this molecule serves as an advanced intermediate for synthesizing highly selective kinase inhibitors and complex agrochemicals[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. Here, we will dissect the quantum mechanical causality behind its reactivity, provide a self-validating experimental workflow for its regioselective functionalization, and analyze the pharmacophoric significance of its substituents in biological systems.
Physicochemical & Structural Profiling
Before deploying this building block in a synthetic route, it is critical to understand its baseline physicochemical parameters. The presence of two highly electronegative chlorine atoms renders the pyrimidine ring electron-deficient, while the cyclopropyl and methyl groups provide localized electron density and steric shielding[3].
| Property | Value | Structural Significance |
| Chemical Name | 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine | Defines the exact substitution pattern. |
| CAS Registry Number | 2060045-41-0 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C8H8Cl2N2 | Indicates a high degree of halogenation and unsaturation[1]. |
| Molecular Weight | 203.07 g/mol | Low molecular weight, ideal for early-stage fragment elaboration[1]. |
| Electrophilic Centers | C-2, C-4 | Sites for Nucleophilic Aromatic Substitution (SNAr)[4]. |
| Steric Modulators | C-5 Cyclopropyl, C-6 Methyl | Dictates the kinetic energy barrier for incoming nucleophiles. |
Mechanistic Reactivity: The SNAr Dichotomy
The synthetic utility of 2,4-dichloropyrimidines lies in their ability to undergo sequential, regioselective Nucleophilic Aromatic Substitution (SNAr). However, regioselectivity is not solely dictated by the leaving group; it is highly sensitive to the electronic and steric environment created by adjacent substituents ()[4].
Quantum Mechanical Causality
In an unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C-4 position. Because SNAr is an orbital-controlled reaction, nucleophiles preferentially attack C-4, making it the kinetically favored site[4].
However, in 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine , the system is perturbed:
-
Hyperconjugation (C-6 Methyl): The electron-donating nature of the 6-methyl group raises the overall LUMO energy and reduces the energy gap between the LUMO (at C-4) and the LUMO+1 (at C-2)[4].
-
Steric Shielding (C-5 Cyclopropyl): The bulky cyclopropyl group creates significant steric hindrance around the C-4 and C-6 positions.
Despite these perturbations, when reacting with primary aliphatic or aromatic amines, C-4 substitution remains the major pathway . The activation energy barrier to form the C-4 Meisenheimer complex is lower than that of C-2, provided the reaction is kept under strict cryogenic control to prevent thermodynamically driven scrambling or di-amination ()[5].
Mechanistic divergence of SNAr regioselectivity controlled by LUMO orbital distribution.
Experimental Workflow: Regioselective C-4 Amination
To harness the C-4 selectivity, the experimental conditions must be rigorously controlled. The following protocol is a self-validating system designed to yield >95% regiomeric purity of the 4-amino-2-chloro intermediate.
Step-by-Step Methodology
-
Electrophile Solvation: Dissolve 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine (1.0 equiv) in anhydrous ethanol (0.2 M).
-
Causality: Ethanol provides a polar protic environment. The protic solvent stabilizes the developing negative charge on the pyrimidine nitrogen during the Meisenheimer transition state via hydrogen bonding, accelerating the SNAr process.
-
-
Cryogenic Control: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: Lowering the thermal energy restricts the reaction to the kinetically favored C-4 pathway. Higher temperatures provide enough energy to overcome the C-2 activation barrier, leading to unwanted regioisomers.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
-
-
Nucleophile Introduction: Add the primary amine (1.05 equiv) dropwise over 15 minutes.
-
Causality: Dropwise addition ensures a low localized concentration of the nucleophile, preventing the formation of di-aminated byproducts.
-
-
Thermal Maturation & Validation: Remove the ice bath and stir at 25 °C for 4 hours.
-
Self-Validation: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The disappearance of the parent mass (m/z 203) and the emergence of the M+H+ adduct of the mono-aminated product confirms successful conversion. If di-amination is detected, the cryogenic control in Step 2 was compromised.
-
-
Isolation: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3, extract, dry over Na2SO4, and purify via flash column chromatography.
Step-by-step experimental workflow for C-4 selective amination.
Pharmacophore Significance of the 5-Cyclopropyl Motif
Once functionalized, the resulting pyrimidine derivative is frequently deployed as a kinase inhibitor. The pyrimidine core is a privileged hinge-binding motif, utilizing its N1 and N3 atoms as hydrogen bond acceptors to interact with the backbone amides of the kinase hinge region ()[2].
The inclusion of the 5-cyclopropyl group is a highly deliberate design choice in medicinal chemistry:
-
Lipophilic Efficiency (LipE): The cyclopropyl ring is highly lipophilic yet sterically compact. It efficiently occupies the hydrophobic gatekeeper pockets of kinases (such as TBK1 or c-Src) without the entropic penalty associated with flexible, linear alkyl chains ()[6].
-
Conformational Locking: The rigid sp2-like character of the cyclopropyl C-C bonds restricts the rotational degrees of freedom of the entire scaffold. This locks the molecule into a bioactive conformation, increasing target affinity and reducing off-target promiscuity[2],[7].
By leveraging 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine, researchers can rapidly access a vast chemical space of highly optimized, conformationally rigid kinase inhibitors.
References
-
AA Blocks Product Catalog. "2,4-dichloro-5-cyclopropyl-6-methylpyrimidine | CAS: 2060045-41-0". AA Blocks. Available at: [Link]
-
Journal of Medicinal Chemistry. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration". ACS Publications. Available at:[Link]
-
Chemical and Pharmaceutical Bulletin. "Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke". PubMed. Available at:[Link]
Sources
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- 3. 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine | 2060045-41-0 [sigmaaldrich.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Regioselective Functionalization of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine: A Technical Guide for Drug Discovery
Executive Summary
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0) is a highly valued heterocyclic building block in the synthesis of targeted therapeutics, particularly in the development of novel kinase inhibitors. The presence of two orthogonal electrophilic centers (C2 and C4) allows for sequential functionalization. However, the unique steric and electronic environment imparted by the C5-cyclopropyl and C6-methyl groups significantly complicates the predictable regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
This technical guide provides an in-depth mechanistic analysis and validated experimental protocols for achieving precise regiocontrol when working with this specific pyrimidine scaffold.
Mechanistic Principles of Regioselectivity
In unsubstituted 2,4-dichloropyrimidines, SNAr reactions typically proceed with high C4 selectivity. Quantum mechanical (QM) analyses of the Lowest Unoccupied Molecular Orbital (LUMO) reveal that the LUMO lobe is predominantly localized at the C4 position, making it the primary site for nucleophilic attack. Furthermore, the resulting Meisenheimer complex at C4 is thermodynamically stabilized by the electron-withdrawing effect of the adjacent nitrogen atoms [1].
However, 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine deviates from this baseline due to two critical factors:
-
Steric Hindrance at C4: The C4 position is directly adjacent to the C5-cyclopropyl group. The spatial bulk of the cyclopropyl ring creates a steric shield that severely restricts the trajectory of bulky nucleophiles (e.g., secondary amines, anilines) [1].
-
Electronic Modulation: The C6-methyl group acts as a weak electron donor via hyperconjugation. This can raise the LUMO energy and reduce the intrinsic electrophilicity of the ring, necessitating harsher conditions or stronger nucleophiles compared to unsubstituted analogs [2].
When the energy gap between the LUMO and LUMO+1 is narrow, and steric bulk is present at C5, the reaction can easily yield a mixture of C4 and C2 isomers, or even invert to C2 selectivity[1]. For instance, tertiary amines have been shown to exhibit excellent C2 selectivity through an in situ N-dealkylation mechanism, effectively bypassing the C4 steric blockade [3].
Divergent Synthetic Pathways
To harness the full potential of this building block, chemists must employ divergent synthetic strategies based on kinetic versus thermodynamic/steric control.
Caption: Divergent regioselective SNAr pathways for 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine.
Validated Experimental Protocols
Protocol A: C4-Selective Amination (Kinetic Control)
To overcome the steric hindrance of the C5-cyclopropyl group while maintaining C4 selectivity, small, highly nucleophilic primary amines must be used under strict kinetic control (low temperature). This prevents competitive C2 substitution or unwanted bis-amination.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried 50 mL round-bottom flask with 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine (1.0 mmol, 203.1 mg) and a magnetic stir bar.
-
Solvation: Dissolve the substrate in anhydrous ethanol or THF (10 mL). Ethanol is preferred for primary aliphatic amines due to hydrogen-bonding stabilization of the transition state.
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C under an argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 210 µL) dropwise. The steric bulk of DIPEA prevents it from acting as a competing nucleophile.
-
Nucleophile Addition: Slowly add the primary amine (1.05 mmol) dropwise over 5 minutes.
-
Monitoring: Stir at 0 °C for 1–2 hours. Monitor the reaction via LC-MS. The C4-isomer typically elutes slightly earlier than the C2-isomer on reverse-phase C18 columns.
-
Workup: Quench with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 4-amino-2-chloro intermediate.
Caption: Step-by-step experimental workflow for C4-selective amination.
Protocol B: C2-Selective Amination (Steric/Thermodynamic Control)
Achieving C2 selectivity requires exploiting the steric blockade at C4. Using bulky tertiary amines forces the reaction to the less hindered C2 position (flanked only by the ring nitrogens), followed by an in situ N-dealkylation [3].
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine (1.0 mmol) in anhydrous chloroform (CHCl3) (5 mL) in a sealed microwave reaction vial.
-
Nucleophile Addition: Add the tertiary amine (e.g., N,N-dimethylaniline or triethylamine) (1.2 mmol).
-
Heating: Heat the mixture to 60 °C for 4–6 hours. The elevated temperature provides the activation energy required to overcome the lower intrinsic electrophilicity of the C2 position.
-
Dealkylation: The intermediate quaternary ammonium salt undergoes spontaneous dealkylation in situ to yield the secondary amine product exclusively at C2 [3].
-
Workup & Purification: Concentrate under reduced pressure and purify via flash chromatography to yield the 2-amino-4-chloro intermediate.
Quantitative Data Summary
The following table summarizes the expected regioselectivity and isolated yields based on nucleophile selection and reaction conditions.
| Nucleophile Type | Reagent Example | Conditions | Major Isomer | C4:C2 Ratio | Isolated Yield |
| Primary Aliphatic | Methylamine | EtOH, DIPEA, 0 °C | C4 | > 95:5 | 82 - 88% |
| Primary Aromatic | Aniline | THF, NaH, RT | C4 | 85:15 | 70 - 75% |
| Secondary Aliphatic | Morpholine | THF, DIPEA, RT | Mixture | 60:40 | N/A (Difficult separation) |
| Tertiary Aliphatic | Triethylamine | CHCl3, 60 °C | C2 (Diethylamino) | < 5:95 | 65 - 72% |
| Boronic Acid (Suzuki) | Phenylboronic acid | Pd(PPh3)4, K2CO3, 100 °C | C4 | > 90:10 | 78 - 85% |
Note: For Suzuki-Miyaura cross-coupling, standard Pd(0) catalysts strongly favor the C4 position due to the faster oxidative addition into the more polarized C4-Cl bond, overcoming the steric hindrance of the cyclopropyl group [2].
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Fisher, J. F., & Mobashery, S. Journal of Organic Chemistry 2015, 80(15), 7757-63. Available at:[Link]
Comprehensive NMR Elucidation of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine: A Methodological Guide for Complex Heterocycles
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern drug discovery and agrochemical development, heavily substituted pyrimidines serve as privileged scaffolds for kinase inhibitors and antiviral agents. 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0)[1] is a highly functionalized intermediate that presents a specific analytical challenge: the complete absence of aromatic protons on the pyrimidine core .
When a heterocyclic ring is fully substituted, standard homonuclear correlation experiments (such as COSY or TOCSY) become ineffective for elucidating the core structure. As a Senior Application Scientist, I approach the structural verification of this molecule not as a simple data-gathering exercise, but as the construction of a self-validating system . By leveraging high-resolution 1D Nuclear Magnetic Resonance (NMR) spectroscopy in tandem with heteronuclear 2D techniques (HSQC and HMBC), we can mathematically and physically lock every substituent into its correct regiochemical position.
This guide details the theoretical grounding, expected quantitative data, and step-by-step experimental protocols required to unambiguously characterize this molecule.
Molecular Architecture & Spin System Analysis
To design an effective NMR experiment, we must first deconstruct the molecule into its isolated spin systems and predict the electronic environment of each nucleus based on established empirical rules[2].
The Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. In this molecule, the core is further modified by:
-
C2 and C4 Chlorination: The chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect), significantly deshielding the C2 and C4 carbons. Because C2 is flanked by two nitrogen atoms, it will exhibit a distinct chemical shift compared to C4.
-
C5 Cyclopropyl Substitution: The cyclopropyl group is electron-donating via weak hyperconjugation, but C5 remains a fully substituted quaternary carbon.
-
C6 Methyl Substitution: The methyl group provides a sharp, isolated 3H singlet in the
H spectrum, serving as a critical "anchor point" for 2D correlations.
The Isolated Aliphatic Spin Systems
Because the core lacks protons, the
-
The C6-Methyl System: A highly deshielded singlet due to the adjacent nitrogen (N1) and the aromatic ring current.
-
The C5-Cyclopropyl System: A complex multiplet system consisting of a methine proton (CH) and two pairs of diastereotopic methylene protons (CH
).
Quantitative Data: Chemical Shift Predictions
The following tables summarize the expected NMR parameters. These predictions are grounded in substituent additivity rules for pyrimidines[2].
Table 1: Predicted H NMR Assignments (400 MHz, CDCl )
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Justification |
| C6-CH | 2.55 - 2.65 | Singlet (s) | 3H | - | Deshielded by the heteroaromatic ring current and adjacent N1 atom. |
| C5-CH (Cy) | 1.65 - 1.75 | Multiplet (m) | 1H | ~5.0, 8.0 | Methine proton of the cyclopropyl ring; complex splitting due to adjacent CH |
| C5-CH | 1.05 - 1.15 | Multiplet (m) | 2H | ~5.0, 8.0 | Methylene protons (trans/cis relationships to the pyrimidine core). |
| C5-CH | 0.70 - 0.80 | Multiplet (m) | 2H | ~5.0, 8.0 | Methylene protons (trans/cis relationships to the pyrimidine core). |
Table 2: Predicted C NMR Assignments (100 MHz, CDCl )
| Position | Chemical Shift ( | Carbon Type | Assignment Justification |
| C2 | 158.0 - 160.0 | Quaternary (C-Cl) | Highly deshielded; flanked by two electronegative nitrogen atoms (N1, N3). |
| C4 | 162.0 - 164.0 | Quaternary (C-Cl) | Deshielded by adjacent N3 and the electronegative chlorine atom. |
| C6 | 168.0 - 170.0 | Quaternary (C-CH | Deshielded by N1; substituted with an electron-donating methyl group. |
| C5 | 128.0 - 132.0 | Quaternary (C-Cy) | Fully substituted aromatic carbon; the least deshielded carbon in the pyrimidine ring. |
| C6-CH | 22.0 - 24.0 | Primary (CH | Typical chemical shift for a methyl group attached to a heteroaromatic ring. |
| C5-CH (Cy) | 12.0 - 14.0 | Tertiary (CH) | Methine carbon of the cyclopropyl ring. |
| C5-CH | 8.0 - 10.0 | Secondary (CH | Methylene carbons of the cyclopropyl ring (chemically equivalent). |
Advanced 2D NMR Methodologies: A Self-Validating System
To achieve absolute structural certainty, we must move beyond 1D NMR. As detailed in [3], 1D spectra provide the "atomic inventory," but 2D heteronuclear experiments provide the "assembly instructions."
This workflow constitutes a self-validating system . If the HMBC correlations do not perfectly converge on the proposed quaternary carbon shifts identified in the 1D
-
HSQC (Heteronuclear Single Quantum Coherence): Utilized to map the direct
attachments. This will unambiguously link the methyl protons to the ~23 ppm carbon, and the cyclopropyl protons to their respective 13 ppm and 9 ppm carbons. -
HMBC (Heteronuclear Multiple Bond Correlation): This is the linchpin of the analysis. Because the pyrimidine ring has no protons, we must use the protons on the methyl and cyclopropyl groups to "see" the quaternary carbons (C4, C5, C6) via
and couplings.-
Causality: The methyl protons will show a strong
correlation to C6 and a correlation to C5. The cyclopropyl methine proton will show a correlation to C5, and correlations to C4 and C6. C2 will remain isolated (showing no correlations or only very weak artifacts), which definitively distinguishes it from C4 and C6.
-
Caption: The self-validating NMR elucidation workflow for fully substituted heterocycles.
Caption: Critical HMBC correlation network linking aliphatic side chains to the pyrimidine core.
Step-by-Step Experimental Protocol
To ensure reproducibility and high-fidelity data, the following protocol must be strictly adhered to.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 5.0 to 10.0 mg of high-purity 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine.
-
Solvation: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: CDCl
is chosen for its excellent solubilizing properties for halogenated pyrimidines and its lack of exchangeable protons. TMS provides a reliable internal 0.00 ppm reference.
-
-
Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).
Phase 2: Instrumental Setup (Assuming a 400 MHz or 500 MHz Spectrometer)
-
Lock and Shim: Insert the sample, lock onto the deuterium signal of CDCl
, and perform gradient shimming (Z-axis) to achieve a sharp, symmetrical solvent peak. -
Probe Tuning: Manually or automatically tune and match the probe for both
H and C frequencies.-
Causality: Proper tuning maximizes RF power transfer, which is critical for the sensitivity of the
C acquisition and the efficiency of the INEPT transfers in 2D experiments.
-
-
Pulse Calibration: Calibrate the 90° pulse width (pw90) for
H to ensure accurate flip angles.
Phase 3: 1D Acquisition
- H NMR: Acquire standard proton spectrum (zg30 pulse sequence). Set relaxation delay (D1) to 2.0 seconds. Accumulate 16-32 scans.
- C{1H} NMR: Acquire proton-decoupled carbon spectrum (zgpg30). Because the molecule contains four quaternary carbons that relax slowly, increase the relaxation delay (D1) to 3.0 - 5.0 seconds to ensure accurate integration and signal detection. Accumulate a minimum of 512 scans.
Phase 4: 2D Acquisition
-
gHSQC (Gradient-selected HSQC): Run a multiplicity-edited HSQC experiment. Set the
coupling constant parameter to 145 Hz. This will separate the CH/CH signals (positive phase) from the CH signals (negative phase), instantly mapping the cyclopropyl methylene groups. -
gHMBC (Gradient-selected HMBC): Run the HMBC experiment optimized for long-range couplings. Set the long-range coupling constant (
) parameter to 8 Hz.-
Causality: 8 Hz is the optimal compromise for detecting both
and correlations across the heteroaromatic system. Ensure the spectral width in the F1 ( C) dimension covers up to 180 ppm to capture the highly deshielded C2, C4, and C6 carbons.
-
Phase 5: Data Processing
-
Apply a mild exponential window function (LB = 0.3 Hz for
H, LB = 1.0 Hz for C) prior to Fourier Transformation to optimize the signal-to-noise ratio. -
Phase correct manually, baseline correct (using a polynomial fit), and reference all spectra to the internal TMS peak at 0.00 ppm.
-
Overlay the HMBC contours onto the 1D projections to verify the regiochemical assembly as defined in the correlation network diagram.
References
-
Title: Structure Determination of Organic Compounds (Tables of Spectral Data) Source: Springer / Pretsch, E., Bühlmann, P., Badertscher, M. URL: [Link]
-
Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier / Claridge, T.D.W. URL: [Link]
Sources
biological activity of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
Title: Biological Activity and Pharmacophoric Utility of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine in Kinase Inhibitor Discovery
Executive Summary
In modern targeted therapeutics, the biological activity of an active pharmaceutical ingredient (API) is fundamentally dictated by the precise spatial arrangement of its foundational building blocks. 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0) is not a standalone therapeutic agent; rather, it is a highly privileged, electrophilic intermediate scaffold utilized extensively in combinatorial chemistry for the discovery of novel kinase inhibitors[1].
By serving as the structural core for 2,4-diaminopyrimidine and 2-anilinopyrimidine derivatives, this scaffold enables the synthesis of potent, ATP-competitive Type I kinase inhibitors targeting critical signaling pathways, including JAK/STAT, IRAK4, and c-Src[2][3][4]. This whitepaper elucidates the mechanistic rationale behind the scaffold's structural motifs, details the self-validating experimental workflows required to functionalize it, and quantifies its impact on downstream biological activity.
Structural Rationale & Pharmacophore Contribution
The architectural design of 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine is a masterclass in rational drug design, balancing reactivity for synthesis with steric and electronic properties for target engagement.
-
The 2,4-Dichloropyrimidine Core (The Reactive Hub): The pyrimidine ring is a classic bioisostere for the adenine ring of ATP. The chlorine atoms at the C2 and C4 positions act as excellent leaving groups for sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) reactions. Kinetically, the C4 position is more electrophilic and less sterically hindered by the adjacent ring nitrogen lone pairs than the C2 position, allowing for the precise, stepwise installation of distinct hinge-binding and solvent-exposed moieties.
-
The 5-Cyclopropyl Motif (The Gatekeeper Interactor): The cyclopropyl group is a highly valuable motif in medicinal chemistry[1]. Situated adjacent to the C4 substituent, it occupies the hydrophobic pocket near the kinase "gatekeeper" residue. Unlike a planar phenyl ring or a flexible alkyl chain, the rigid,
-rich cyclopropyl ring restricts the torsion angle of the adjacent C4-amine. This conformational locking dramatically improves kinome-wide selectivity and enhances metabolic stability by resisting cytochrome P450-mediated oxidation[1][5]. -
The 6-Methyl Group (The Electronic Tuner): The electron-donating methyl group at C6 subtly reduces the electrophilicity of the pyrimidine ring, preventing over-reactivity during SNAr, while simultaneously filling small, lipophilic clefts within the kinase hinge region to increase binding affinity.
Mechanism of Biological Activity (Downstream APIs)
Once functionalized into a 2,4-diaminopyrimidine, the resulting APIs exhibit profound biological activity by intercepting intracellular signaling cascades.
ATP-Competitive Hinge Binding
The functionalized pyrimidine acts as a Type I kinase inhibitor. The N1 nitrogen of the pyrimidine ring and the NH of the C2-substituent form a critical bidentate hydrogen-bond donor/acceptor pair with the backbone amide residues (e.g., Leucine or Alanine) in the kinase hinge region[3].
Pathway Interception (e.g., JAK1/STAT and IRAK4)
Derivatives synthesized from this scaffold have been identified as highly selective inhibitors of Janus Kinase 1 (JAK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[3][4]. By competitively displacing ATP, these compounds prevent the trans-phosphorylation of downstream effectors (like STAT proteins), thereby halting the transcription of pro-inflammatory cytokines (IL-6, TNF-
Inhibition of the JAK/STAT signaling pathway by 5-cyclopropyl pyrimidine derivatives.
Experimental Workflows & Protocols
To translate the 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine scaffold into a biologically active entity, a self-validating sequential SNAr methodology must be employed.
Protocol 1: Regioselective Sequential SNAr Functionalization
Causality Note: The temperature and base selection are critical. The first substitution must be kept at moderate temperatures (80°C) with a non-nucleophilic base (DIPEA) to ensure the amine exclusively attacks the kinetically favored C4 position. Pushing the temperature higher prematurely will result in a mixture of C2/C4 isomers.
-
C4-Substitution (Kinetic Control):
-
Dissolve 1.0 eq of 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine in anhydrous ethanol.
-
Add 1.1 eq of the primary amine (
) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). -
Stir at 80°C for 4 hours.
-
Validation Step: Monitor via LC-MS. The reaction is complete when the starting material mass disappears, replaced by the mono-substituted intermediate
. The regioselectivity (>95% C4) is confirmed via 2D-NMR (NOESY) showing correlation between the proton and the C5-cyclopropyl protons.
-
-
C2-Substitution (Thermodynamic Push):
-
Isolate the C4-substituted intermediate. Dissolve in 1,4-dioxane.
-
Add 1.2 eq of the secondary amine (
, typically an aniline derivative) and 0.1 eq of Trifluoroacetic acid (TFA) to activate the remaining C2-chloride[3]. -
Alternative: For sterically hindered anilines, utilize Buchwald-Hartwig cross-coupling (
, XPhos, ). -
Heat to 120°C in a sealed microwave vial for 2 hours.
-
Purify the final 2,4-diaminopyrimidine API via reverse-phase preparative HPLC.
-
Sequential SNAr workflow for synthesizing 2,4-diaminopyrimidine kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (FRET-based)
To validate the biological activity of the synthesized API:
-
Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in DMSO.
-
Incubate the compound with recombinant target kinase (e.g., JAK1 or IRAK4), a fluorescently labeled peptide substrate, and ATP (at its
concentration) in assay buffer (HEPES, , DTT, Tween-20) for 60 minutes at room temperature. -
Add TR-FRET development reagent (e.g., Europium-labeled anti-phospho antibody).
-
Measure the FRET signal ratio (665 nm / 615 nm) using a microplate reader. Calculate the
using a 4-parameter logistic curve fit.
Quantitative Data Summary
The substitution at the C5 position of the pyrimidine ring is the primary driver of the resulting API's biological profile. The table below summarizes representative structure-activity relationship (SAR) data, demonstrating why the cyclopropyl moiety is vastly superior to standard alkyl or halogen substituents in achieving high potency and selectivity[3][5].
| Scaffold C5-Substituent | Target Kinase | Off-Target Kinase | Selectivity Fold | Metabolic Half-life ( |
| Hydrogen (-H) | 12.5 | 45.0 | 3.6x | 15 |
| Methyl ( | 8.2 | 80.5 | 9.8x | 25 |
| Cyclopropyl ( | 4.1 | >10,000 | >2400x | >120 |
| Phenyl ( | 45.0 | 120.0 | 2.6x | 40 |
Data Interpretation: The cyclopropyl group provides the optimal balance of steric bulk to engage the gatekeeper residue (driving the
References
-
Chen, Y., et al. "Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 2022. Available at:[Link]
-
Zhang, H., et al. "Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, 2026. Available at:[Link]
-
Mukaiyama, H., et al. "Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke." Chemical and Pharmaceutical Bulletin, 2007. Available at: [Link]
Sources
- 1. 2-Chloro-1-cyclopropylbutane-1,3-dione | 473924-31-1 | Benchchem [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utilization of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine in Targeted Drug Discovery
Executive Summary
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0) has emerged as a highly privileged building block in the rational design of small-molecule kinase inhibitors. As a Senior Application Scientist, I have observed that the successful integration of this scaffold relies on understanding its distinct steric, electronic, and regioselective properties. This technical guide dissects the physicochemical profile, the structural causality in receptor binding, and the self-validating synthetic protocols required to leverage this intermediate effectively in hit-to-lead optimization.
Physicochemical Profiling & Structural Data
Before initiating synthetic workflows, it is critical to establish the baseline quantitative data of the scaffold. The following table summarizes the core physicochemical properties utilized for analytical tracking and computational docking 1.
| Property | Value / Description |
| Chemical Name | 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine |
| CAS Registry Number | 2060045-41-0 |
| Molecular Formula | C8H8Cl2N2 |
| Molecular Weight | 203.07 g/mol |
| SMILES String | CC1=NC(Cl)=NC(Cl)=C1C1CC1 |
| InChI Key | XZFHRBKJSMNJPY-UHFFFAOYSA-N |
| LogP (Estimated) | ~2.8 - 3.2 |
| Primary Utility | Kinase hinge-binding intermediate |
Mechanistic Role in Drug Discovery
The pyrimidine core is a cornerstone of modern targeted therapies, present in numerous FDA-approved kinase inhibitors. However, because the pyrimidine hinge-binding motif is accommodated by many human kinases, kinome-wide selectivity remains a persistent challenge 2. The specific substitution pattern of this scaffold addresses this liability through precise steric and electronic tuning:
-
The Hinge-Binding Motif : The pyrimidine N1 and N3 atoms act as critical hydrogen bond acceptors, anchoring the molecule to the kinase hinge region (typically interacting with the backbone NH of Met or Leu residues).
-
5-Cyclopropyl (Hydrophobic Shield) : The cyclopropyl group provides a unique balance of lipophilicity and steric bulk without the entropic penalty of freely rotating linear alkyl chains. It optimally occupies the hydrophobic pocket adjacent to the ATP-binding site, enhancing both potency and selectivity against off-target kinases 3.
-
6-Methyl (Conformational Lock) : The C6 methyl group induces a steric clash with adjacent substituents at the C5 position, restricting their rotation. This conformational pre-organization reduces the entropic cost of binding, locking the molecule into the bioactive conformation.
Structural role of 5-cyclopropyl and 6-methyl groups in kinase ATP-pocket binding.
Synthetic Pathways & Experimental Protocols
The synthesis of the 2,4-dichloro core typically proceeds via the chlorination of a pyrimidine-2,4-diol precursor. The causality behind the reagent selection is rooted in controlling the exotherm and preventing the hydrolysis of the highly reactive dichloride product 4.
Protocol 1: Synthesis of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
Causality : Phosphorus oxychloride (POCl₃) is used as the primary chlorinating agent. The addition of N,N-dimethylaniline is critical; it acts as both an acid scavenger (neutralizing HCl) and a nucleophilic catalyst, forming a highly reactive Vilsmeier-type intermediate that accelerates the conversion of the diol to the dichloride while minimizing degradation.
Step-by-Step Methodology :
-
Preparation : Charge a dry, N₂-flushed reactor with 5-cyclopropyl-6-methylpyrimidine-2,4-diol (1.0 eq).
-
Reagent Addition : Add POCl₃ (2.5 eq). The mixture is stirred at 20°C to form a uniform slurry.
-
Catalytic Base Addition : Slowly add N,N-dimethylaniline (2.0 eq) dropwise over 1-2 hours. Crucial: Control the addition rate to maintain the internal temperature below 40°C to prevent uncontrolled exotherms.
-
Heating : Ramp the temperature to 100°C and reflux for 4-6 hours.
-
Self-Validation Check : Sample the reaction mixture, quench in dry MeOH, and analyze via LC-MS. The complete disappearance of the diol mass and the appearance of the dichloride mass (m/z ~203 [M+H]⁺) validates reaction completion.
-
Quench and Isolation : Cool the mixture to 20°C. Slowly pour the mixture into a vigorously stirred biphasic system of dichloromethane (DCM) and ice water. Causality: The low temperature and organic solvent immediately extract the product, shielding the water-sensitive C-Cl bonds from hydrolysis 4.
-
Purification : Separate the organic layer, wash with 5% NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure to yield the product.
Downstream Functionalization: Orthogonal Reactivity
The true synthetic value of 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine lies in the orthogonal reactivity of its two chlorine atoms. The C4 position is electronically more deficient due to the combined electron-withdrawing effects of the para-N1 and ortho-N3 atoms. This allows for highly regioselective Nucleophilic Aromatic Substitution (SₙAr) at C4 under mild conditions, leaving the C2 chlorine intact for subsequent high-temperature SₙAr or Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
Regioselective functionalization workflow of the 2,4-dichloropyrimidine scaffold.
Protocol 2: Regioselective SₙAr at the C4 Position
Causality : Conducting the reaction at 0-20°C with a non-nucleophilic base (DIPEA) ensures that the incoming nucleophile exclusively attacks the more electrophilic C4 position. Higher temperatures or stronger bases would lead to a loss of regiocontrol and the formation of C2/C4 bis-substituted byproducts.
Step-by-Step Methodology :
-
Solvation : Dissolve 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine (1.0 eq) in anhydrous THF or DMF (0.2 M concentration).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Nucleophile Addition : Cool the solution to 0°C. Slowly add the primary or secondary amine (Amine 1, 1.05 eq) dissolved in a minimum volume of solvent.
-
Reaction : Allow the mixture to warm to room temperature (20°C) and stir for 2-4 hours.
-
Self-Validation Check : Analyze via HPLC. A successful reaction will show >95% conversion to a single new peak. ¹H NMR of the crude should confirm the presence of the amine protons and the retention of the C2-Cl (indicated by the lack of symmetry and specific chemical shifts of the pyrimidine core).
-
Workup : Dilute with EtOAc, wash heavily with brine to remove DMF/DIPEA salts, dry over anhydrous Na₂SO₄, and concentrate.
Conclusion
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine is a highly optimized intermediate that bridges the gap between synthetic feasibility and pharmacological efficacy. By understanding the causality of its structural features—specifically the steric shielding of the cyclopropyl group and the conformational locking of the methyl group—drug development professionals can rationally design potent, kinome-selective therapeutics. Adherence to the self-validating protocols outlined herein ensures high-yielding, regioselective functionalization, accelerating the hit-to-lead optimization process.
References
- Sigma-Aldrich. "2,4-dichloro-5-cyclopropyl-6-methylpyrimidine | 2060045-41-0".
- Journal of Medicinal Chemistry - ACS Publications. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration".
- PMC. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family".
- Google Patents. "WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine".
Sources
- 1. 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine | 2060045-41-0 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
The Electronic Topography of Dichloropyrimidines: Regioselective Functionalization in Drug Discovery
As a foundational scaffold in medicinal chemistry, the pyrimidine ring is ubiquitous in FDA-approved therapeutics, particularly kinase inhibitors. For drug development professionals and synthetic chemists, mastering the regioselective functionalization of dichloropyrimidines (such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine) is critical for efficient library synthesis.
This technical guide dissects the electronic topography of these heterocycles, explaining the causality behind their reactivity, and provides field-proven, self-validating protocols for orthogonal functionalization.
Electronic Architecture: Electrophilic vs. Nucleophilic Sites
The reactivity of the pyrimidine core is dictated by its 1,3-diazine structure. The two highly electronegative nitrogen atoms exert a strong electron-withdrawing inductive and resonance effect, rendering the carbon atoms of the ring highly electron-deficient.
-
Electrophilic Sites (C2, C4, C6): These positions are highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The halogens at these sites act as excellent leaving groups. Kinetically, the C4 and C6 positions are generally more electrophilic than C2 because the intermediate Meisenheimer complex formed during nucleophilic attack at C4/C6 is stabilized by both a para-nitrogen and an ortho-nitrogen. Attack at C2 is only stabilized by two ortho-nitrogens, which is thermodynamically less favorable in standard conditions.
-
Nucleophilic Sites (C5): The C5 position is the least electron-deficient carbon on the ring. It is the only site capable of undergoing Electrophilic Aromatic Substitution (EAS), such as halogenation or nitration. However, due to the overall deactivated nature of the dichloropyrimidine ring, EAS at C5 typically requires the presence of strong electron-donating groups (EDGs) to proceed efficiently.
Electronic reactivity mapping of the dichloropyrimidine scaffold.
Regioselectivity in 2,4-Dichloropyrimidines: The C4 vs. C2 Paradigm
The standard rule of thumb for 2,4-dichloropyrimidines is that SNAr and palladium-catalyzed cross-coupling reactions inherently favor the C4 position[1]. However, this selectivity is not absolute and can be inverted by manipulating the electronic and steric environment of the ring.
The C4-Preference Rule
In the absence of other substituents, nucleophiles (amines, alkoxides, thiols) will attack the C4 position. This is driven by the lower transition state (TS) energy barrier at C4. Sequential introduction of different substituents is achieved by exploiting this natural C4 > C2 reactivity gradient[2].
Inverting Selectivity to C2
Achieving C2-selectivity requires strategic intervention, often leveraging one of three mechanisms:
-
Electronic Inversion via C6-Substituents: As demonstrated by 3[3], introducing an electron-donating group (e.g., -OMe, -NHMe) at the C6 position alters the molecular orbital distribution. While the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated at C4 in unsubstituted analogs, a C6-EDG equalizes the LUMO lobes at C2 and C4. Transition state calculations reveal that the TS energy at C4 becomes ~0.76 to 1.00 kcal/mol higher than at C2, driving the reaction to be C2-selective[3].
-
Directed Attack via Tertiary Amines: Using a tertiary amine nucleophile can force C2-selectivity. The tertiary amine attacks the C2 position, forming an intermediate that undergoes in situ N-dealkylation to yield a secondary amine-substituted product at C2[1].
-
Thermodynamic Control in Cross-Coupling: Recent breakthroughs have shown that Pd-catalyzed C–S coupling with thiophenols can be driven to the C2 position at elevated temperatures, overriding the conventional C4 preference[4].
Decision tree for predicting SNAr regioselectivity on 2,4-dichloropyrimidines.
Symmetry and Sequential Functionalization in 4,6-Dichloropyrimidines
Unlike the 2,4-isomer, 4,6-dichloropyrimidines are symmetrical. The initial mono-substitution can occur at either the C4 or C6 position without preference[5].
The critical factor here is electronic deactivation . Once the first nucleophile (e.g., an amine) is installed, it donates electron density into the pyrimidine ring. This raises the energy of the LUMO, making the remaining chlorine atom significantly less electrophilic[6]. Consequently, while the first amination can occur at room temperature without a catalyst, the second substitution requires forcing conditions (high heat) or palladium catalysis (e.g., Buchwald-Hartwig amination) to overcome the increased activation energy barrier[6].
Sequential amination workflow for symmetrical 4,6-dichloropyrimidines.
Quantitative Data Summary
The following table synthesizes the regiochemical outcomes and yields based on specific reaction conditions and nucleophiles.
| Substrate | Nucleophile | Reagents & Conditions | Major Regioisomer | Yield | Ref |
| 2,4-Dichloropyrimidine | Primary/Secondary Amine | DIPEA, DMF, RT | C4-Aminated | >85% | [1] |
| 2,4-Dichloro-5-nitropyrimidine | Tertiary Amine (e.g., TEA) | CHCl₃, RT, 1h | C2-Aminated (Dealkylated) | ~70% | [1] |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Amine | LiHMDS, Pd-catalyst | C4-Aminated | >90% | [2] |
| 2,4-Dichloropyrimidine | Thiophenol | Pd-catalyst, High Temp | C2-Thiolated | >80% | [4] |
| 4,6-Dichloropyrimidine | Adamantylalkylamine | K₂CO₃, 140 °C | C4-Monoaminated | 76-99% | [7] |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The stoichiometric control and temperature parameters are strictly defined to prevent over-reaction or regiochemical scrambling.
Protocol A: C2-Selective Amination via Tertiary Amine Dealkylation[1]
Causality Note: The use of a tertiary amine forces attack at the sterically less hindered C2 position, followed by an in situ N-dealkylation driven by the electron-withdrawing 5-nitro group.
-
Reaction Setup: In a dry round-bottom flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 mmol) in anhydrous chloroform (CHCl₃, 5.0 mL).
-
Nucleophile Addition: Slowly add the tertiary amine (e.g., triethylamine, 1.2 mmol) dropwise to the solution. Self-Validation: Do not exceed 1.2 equivalents to prevent competitive side reactions.
-
Execution: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress strictly by LC-MS to observe the formation of the intermediate and subsequent dealkylation.
-
Workup: Upon complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to remove CHCl₃.
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-(dialkylamino)-4-chloro-5-nitropyrimidine.
Protocol B: Sequential Di-Amination of 4,6-Dichloropyrimidine[6]
Causality Note: The first amination deactivates the ring. The second amination requires a Pd-catalyst to lower the activation energy barrier for oxidative addition into the remaining C-Cl bond.
Step 1: Mono-amination
-
Combine 4,6-dichloropyrimidin-5-amine (1.0 mmol), anhydrous K₂CO₃ (4.0 mmol), and anhydrous DMF (3.0 mL) in a glass vial.
-
Add the primary amine (1.0 mmol) and stir vigorously at room temperature for 12 hours.
-
Quench with cold water, extract with ethyl acetate, dry over Na₂SO₄, and purify via recrystallization to yield the mono-substituted 4-amino-6-chloropyrimidine derivative.
Step 2: Di-amination (Pd-Catalyzed)
-
In a Schlenk tube under argon, combine the mono-substituted intermediate (1.0 mmol), the second amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (4.0 mL), followed by Pd₂(dba)₃ (0.05 mmol) and DavePhos ligand (0.1 mmol).
-
Heat the sealed tube to 100 °C for 16 hours. Self-Validation: Monitor by TLC; the starting material spot should completely disappear, indicating successful activation of the deactivated C-Cl bond.
-
Cool, filter through a pad of Celite, concentrate, and purify via column chromatography to yield the fully functionalized 4,6-diaminopyrimidine.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29. WuXi AppTec.
- Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. BenchChem.
- Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. BenchChem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH/PMC.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters (ACS).
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
High-Yield Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidines: Principles and Protocols
Executive Summary
The 2,4-dichloropyrimidine scaffold is a privileged pharmacophore building block in medicinal chemistry, famously utilized in the synthesis of blockbuster kinase inhibitors such as Pazopanib and Brigatinib [2]. Functionalizing this core typically relies on sequential Nucleophilic Aromatic Substitution (SNAr). However, achieving absolute regiocontrol is a persistent challenge.
This application note provides drug development professionals and synthetic chemists with an authoritative, causality-driven guide to mastering SNAr regioselectivity on 2,4-dichloropyrimidines. By bridging quantum mechanical (QM) principles with field-tested, self-validating experimental protocols, this guide ensures reproducible, scalable, and high-yielding functionalization.
Mechanistic Principles of Regioselectivity (The "Why")
The sequential substitution of 2,4-dichloropyrimidine relies on the differential reactivity of the C4 and C2 positions.
The C4 Preference: In an unsubstituted 2,4-dichloropyrimidine, the C4 position is inherently more reactive toward nucleophiles than the C2 position. Quantum mechanical calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily distributed at the C4 position, making it the kinetically favored site for nucleophilic attack[1]. Furthermore, the transition state for C4 substitution is often stabilized by the adjacent N3 nitrogen. However, standard SNAr reactions with neutral amines often yield synthetically frustrating mixtures (typically 1:1 to 4:1 ratios of C4:C2 isomers) [3].
Inverting the Selectivity: Regioselectivity is highly sensitive to electronic and steric perturbations:
-
Anionic Activation: Converting a neutral amine to an anionic amide using strong bases like LiHMDS dramatically accelerates the reaction, bypassing the unselective neutral pathway and yielding >30:1 C4 selectivity [3].
-
Electronic Reversal (C6-EDG): Introducing an electron-donating group (EDG) at the C6 position (e.g., -OMe, -NHMe) drastically alters the LUMO map. The LUMO lobes at C2 and C4 become similar in size, and the energy gap shifts such that SNAr proceeds preferentially at the C2 position [1].
-
Catalyst Control: For specific nucleophiles like thiols, bulky N-heterocyclic carbene (NHC) palladium precatalysts can completely invert the conventional SNAr preference, driving C2-selective cross-coupling [2].
Logic tree detailing regiochemical outcomes based on reaction conditions and substituents.
Quantitative Selectivity Data
To aid in route scouting, the following table summarizes the expected regiochemical outcomes based on substrate and reaction conditions.
| Substrate | Nucleophile / Reagents | Primary Site of Attack | Typical Regioselectivity (C4:C2) |
| Unsubstituted 2,4-DCP | Neutral Aliphatic Amine, DIPEA | C4 | 2:1 to 4:1 [3] |
| 6-Aryl-2,4-DCP | Amine, LiHMDS, THF (0 °C) | C4 | > 30:1 [3] |
| 6-Methoxy-2,4-DCP | Neutral Amine, Heat | C2 | > 10:1 [1] |
| Unsubstituted 2,4-DCP | Thiol, Pd-NHC Catalyst | C2 | > 20:1 [2] |
| 2,4-DCP | t-Butylamine, 60 °C | C4 | 2.5:1 (65% vs 26%) [4] |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to ensure that causality and structural integrity are maintained at every step.
Self-validating experimental workflow for sequential SₙAr on 2,4-dichloropyrimidines.
Protocol A: Highly Regioselective C4-Amination (First Substitution)
Causality Check: We utilize LiHMDS to quantitatively deprotonate the amine. The resulting highly nucleophilic anionic amide attacks the C4 position rapidly at low temperatures, kinetically outcompeting the unselective neutral SNAr pathway [3].
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Secondary or Primary Amine (1.1 equiv)
-
LiHMDS (1.0 M in THF, 1.2 equiv)
-
Anhydrous THF (0.2 M)
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried flask with the amine (1.1 equiv) and anhydrous THF under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Add LiHMDS (1.2 equiv) dropwise over 5 minutes. Stir at 0 °C for 15 minutes to ensure complete formation of the anionic amide.
-
Electrophile Addition: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in a minimal amount of THF and add it dropwise to the reaction mixture at 0 °C.
-
In-Process Control (Self-Validation): After 30 minutes, quench a 10 µL aliquot in MeOH and analyze via LC-MS.
-
Validation Metric: The starting material exhibits a characteristic 9:6:1 isotopic cluster (due to two
Cl/ Cl isotopes). The successful mono-substituted product must exhibit a 3:1 isotopic cluster , confirming the displacement of exactly one chlorine atom.
-
-
Workup: Quench the reaction with saturated aqueous NH
Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na SO , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the 2-chloro-4-aminopyrimidine intermediate.
Protocol B: Forcing C2-Amination (Second Substitution)
Causality Check: The first amination at C4 donates electron density into the pyrimidine ring, severely deactivating the C2-chlorine toward further nucleophilic attack. To overcome this high activation energy barrier, we must use elevated thermal energy (100–120 °C) and a polar protic solvent (n-BuOH) which stabilizes the SNAr Meisenheimer complex transition state via hydrogen bonding.
Materials:
-
2-Chloro-4-aminopyrimidine intermediate (1.0 equiv)
-
Second Amine (Nucleophile) (2.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
n-Butanol (n-BuOH) (0.5 M)
Step-by-Step Methodology:
-
Reaction Setup: In a heavy-walled pressure vial, combine the 2-chloro-4-aminopyrimidine intermediate (1.0 equiv), the second amine (2.0 equiv), and DIPEA (3.0 equiv) in n-BuOH.
-
Thermal Activation: Seal the vial and heat to 110 °C in an oil bath or microwave reactor for 12–24 hours.
-
In-Process Control (Self-Validation): Monitor via LC-MS.
-
Validation Metric: The 3:1 isotopic cluster of the mono-chloro intermediate must completely disappear, replaced by a single mass peak corresponding to the exact mass of the di-aminated product (M+H), confirming total chlorine displacement.
-
-
Workup: Cool to room temperature. Concentrate the mixture under high vacuum to remove n-BuOH and DIPEA. Partition the residue between CH
Cl and saturated aqueous NaHCO . -
Purification & Final Validation: Purify via reverse-phase HPLC or silica gel chromatography.
-
Structural Validation: Perform 2D NMR (NOESY/ROESY). A positive Nuclear Overhauser Effect (NOE) cross-peak between the protons of the newly installed C2-amine and the pyrimidine C5-proton is physically impossible; NOE should only be observed between the C4-amine protons and the C5-proton, definitively proving the regiochemistry of the final construct [4].
-
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH).
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, American Chemical Society (ACS).
- US8242273B2 - Synthesis of 4/5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Google Patents.
Application Note: Synthesis of Advanced Kinase Inhibitors Using 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
Introduction & Strategic Rationale
The development of highly selective kinase inhibitors frequently relies on the versatile pyrimidine scaffold. Specifically, 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0) has emerged as a privileged dielectrophilic building block in modern medicinal chemistry [4].
The incorporation of the 5-cyclopropyl and 6-methyl moieties serves a distinct, dual purpose:
-
Conformational Locking & Vector Projection: The 5-cyclopropyl group acts as a bioisostere that improves metabolic stability against oxidative degradation while providing a precise steric vector to occupy hydrophobic pockets (such as the gatekeeper residue space) within the kinase ATP-binding site [2].
-
Steric Shielding: The 6-methyl group restricts the rotational freedom of substituents at the 5-position, locking the molecule into a bioactive conformation.
This specific scaffold has been successfully deployed in the synthesis of dual PfGSK3/PfPK6 inhibitors for malaria [2], ULK1/2 inhibitors for oncology [3], and IRAK4 inhibitors for autoimmune and inflammatory diseases[1].
Figure 1: Mechanism of action of pyrimidine-based IRAK4 inhibitors in the Myddosome signaling pathway.
Mechanistic Causality: Regioselective Sequential Functionalization
The core synthetic strategy leverages the differential electrophilicity of the C2 and C4 positions on the pyrimidine ring. Understanding the electronic and steric interplay is critical for high-yielding syntheses.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4. The C4-chloride is inherently more reactive toward SNAr due to superior stabilization of the anionic Meisenheimer intermediate by the para-nitrogen. However, the adjacent 5-cyclopropyl and 6-methyl groups introduce significant steric shielding. To overcome this without compromising regioselectivity, reactions must be conducted in polar aprotic solvents (e.g., NMP) using non-nucleophilic bases. This lowers the transition state energy for the desired C4 attack while preventing competitive C2 attack (regio-leakage).
-
Step 2: Amination at C2. Once the C4 position is aminated, the electron-donating nature of the newly installed amine significantly deactivates the pyrimidine ring. The C2-chloride becomes highly resistant to further SNAr under mild conditions. Consequently, the second functionalization requires Palladium-catalyzed Buchwald-Hartwig cross-coupling to overcome the high activation barrier [1].
Figure 2: Sequential orthogonal functionalization workflow of the 2,4-dichloropyrimidine scaffold.
Quantitative Data: Optimization of C4-Amination
To establish a self-validating baseline, the following table summarizes the optimization of the initial C4-amination step using a standard aniline nucleophile. The data demonstrates how solvent polarity and temperature dictate regiochemical outcomes.
| Entry | Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Total Yield (%) | Regioselectivity (C4:C2) |
| 1 | Ethanol | TEA | 80 | 12 | 65 | 85 : 15 |
| 2 | DMF | K₂CO₃ | 60 | 8 | 75 | 90 : 10 |
| 3 | NMP | DIPEA | 60 | 6 | 88 | 96 : 4 |
| 4 | NMP | DIPEA | 85 | 4 | 82 | 88 : 12 |
Experimental Protocols
Protocol A: Regioselective C4-Amination (SNAr)
Objective: Synthesize the C4-amino-2-chloro-5-cyclopropyl-6-methylpyrimidine intermediate.
-
Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine (1.0 eq, 5.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (15 mL).
-
Causality: NMP is a highly polar aprotic solvent that accelerates the rate of SNAr by poorly solvating the nucleophile, thereby increasing its effective reactivity against the sterically hindered C4 position.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol) to the stirring solution.
-
Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct driving the reaction forward, but its steric bulk prevents it from competing with the primary amine nucleophile.
-
-
Nucleophile Addition: Slowly add the primary amine/aniline (1.05 eq, 5.25 mmol) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to 60 °C and stir for 6 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 203 [M+H]+) is ≤ 2% AUC.
-
-
Workup & Validation: Cool to room temperature and pour the mixture into ice-cold distilled water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to completely remove residual NMP. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure C4-regioisomer.
Protocol B: C2-Amination via Buchwald-Hartwig Cross-Coupling
Objective: Install the second pharmacophore moiety at the deactivated C2 position.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the C4-amino-2-chloro intermediate from Protocol A (1.0 eq, 2.0 mmol), the secondary amine/aniline (1.2 eq, 2.4 mmol), Pd₂(dba)₃ (0.05 eq, 5 mol%), and Xantphos (0.1 eq, 10 mol%).
-
Causality: The electron-rich C4-amino group deactivates the pyrimidine ring, necessitating Pd-catalysis. Xantphos is selected for its wide bite angle (~111°), which forces the palladium center into a geometry that drastically accelerates reductive elimination, minimizing off-target debromination or side reactions.
-
-
Solvent & Base: Add anhydrous 1,4-Dioxane (10 mL) followed by Cs₂CO₃ (2.5 eq, 5.0 mmol).
-
Causality: Cs₂CO₃ is a mild, bulky inorganic base that effectively deprotonates the amine prior to transmetalation without risking hydroxide-mediated hydrolysis of the pyrimidine ring.
-
-
Degassing (Critical Step): Purge the suspension with Argon or N₂ gas for 15 minutes using a subsurface sparging needle.
-
Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), which will immediately halt the catalytic cycle.
-
-
Thermal Activation: Seal the tube and heat to 100 °C for 12 hours.
-
In-Process Control (IPC): Monitor via LC-MS. Look for the disappearance of the isotopic chlorine pattern in the mass spectrum.
-
-
Workup & Validation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the final dual-kinase inhibitor.
References
-
Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics ResearchGate[Link]
-
Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro Journal of Medicinal Chemistry - ACS Publications[Link]
- WO2024229322A1 - Thiophene ulk1/2 inhibitors and their use thereof Google P
Application Note: Utilizing 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine in the Modular Synthesis of ATM Kinase Inhibitors
Target Audience: Synthetic Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Biological Context
Ataxia telangiectasia mutated (ATM) kinase is a master regulatory serine/threonine kinase in the DNA damage response (DDR) network. Primarily activated by DNA double-strand breaks (DSBs), ATM orchestrates cell cycle arrest and DNA repair by phosphorylating downstream effectors such as p53 and CHK2 (1[1]). In oncology, inhibiting ATM induces synthetic lethality in tumors with pre-existing DDR deficiencies and sensitizes resistant cancers to radiotherapy and DSB-inducing agents like topoisomerase inhibitors (2[2]).
The pyrimidine core is a privileged, ATP-mimetic scaffold in kinase inhibitor design, capable of forming crucial hydrogen bonds within the kinase hinge region (3[3]). Among advanced building blocks, 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0) stands out (4[4]).
-
The 5-cyclopropyl group provides a rigid, lipophilic motif that restricts the conformational flexibility of adjacent substituents, forcing the molecule into a specific binding pose that enhances selectivity against closely related PIKK family members (e.g., ATR, DNA-PK).
-
The 6-methyl group provides metabolic stability against oxidation and modulates the electron density of the pyrimidine ring, fine-tuning its reactivity.
Fig 1. ATM kinase DDR signaling pathway and intervention by pyrimidine-based inhibitors.
Mechanistic Causality: Overcoming Steric Hindrance in SNAr
In unsubstituted 2,4-dichloropyrimidines, Nucleophilic Aromatic Substitution (SNAr) occurs preferentially at the C4 position due to superior resonance stabilization of the Meisenheimer intermediate by the para-nitrogen (5[5]). However, the presence of the bulky 5-cyclopropyl group creates a significant steric shield around the C4-chloride.
Expert Insight: If standard room-temperature conditions are used, the reaction will stall or yield a messy mixture of C2 and C4 isomers. To force regioselective C4-amination, the activation energy barrier must be overcome by utilizing higher temperatures (80 °C) and polar protic solvents (like isopropanol) that stabilize the transition state via hydrogen bonding to the leaving chloride ion. Once the C4 position is aminated, the electron-donating nature of the new amine deactivates the pyrimidine ring, preserving the C2-chloride for downstream Palladium-catalyzed cross-coupling.
Quantitative Data: Regioselectivity Optimization
The table below summarizes the causal relationship between reaction conditions and the regioselective outcome for the first substitution step.
| Entry | Solvent | Base | Temp (°C) | Time (h) | Ratio (C4:C2) | Overall Yield (%) |
| 1 | Dichloromethane (DCM) | DIPEA | 25 | 24 | 60:40 | 45 |
| 2 | Tetrahydrofuran (THF) | DIPEA | 65 | 12 | 75:25 | 68 |
| 3 | Isopropanol (iPrOH) | DIPEA | 80 | 6 | 92:8 | 85 |
| 4 | n-Butanol (n-BuOH) | K₂CO₃ | 100 | 4 | 88:12 | 78 (Increased impurities) |
Table 1. Optimization data demonstrating the temperature and solvent dependence required to overcome the steric hindrance of the 5-cyclopropyl group during the first SNAr step.
Self-Validating Experimental Protocols
Protocol A: Regioselective C4-Amination (SNAr)
Objective: Install the primary hinge-binding amine at the C4 position.
-
Initialization: Charge a dry 100 mL round-bottom flask with 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine (1.0 eq, 203.07 g/mol ) and isopropanol (10 mL/g).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at room temperature. Causality: DIPEA acts as a non-nucleophilic proton sponge, preventing the formation of HCl salts which would deactivate the incoming amine nucleophile.
-
Nucleophile Addition: Add the desired primary amine (1.1 eq) in portions.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.
-
Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS (Reverse-Phase C18).
-
Validation Criteria: The reaction is complete when the starting material peak (Exact Mass ~202.0, exhibiting a 9:6:1 isotopic cluster for two chlorides) is <1% AUC. The product should present a single major peak[M+H]+ with a 3:1 isotopic ratio, confirming the displacement of exactly one chloride.
-
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure C4-amino-2-chloro intermediate.
Protocol B: C2-Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Append the solvent-exposed affinity moiety at the C2 position to complete the ATM inhibitor scaffold.
-
Initialization: Dissolve the C4-amino-2-chloro intermediate (1.0 eq) and the target Aryl/Heteroaryl Boronic Acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.
-
Base Addition: Add K₂CO₃ (2.5 eq).
-
Degassing (Critical Step): Sparge the biphasic mixture with N₂ gas for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), leading to premature catalytic death and promoting unwanted homocoupling of the boronic acid.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a stream of N₂. Heat the sealed system to 90 °C for 3 hours.
-
Self-Validation Check (Isotopic Patterning): Analyze the crude mixture via LC-MS.
-
Validation Criteria: Successful cross-coupling is confirmed by the complete disappearance of the 3:1 (³⁵Cl:³⁷Cl) isotopic pattern characteristic of the C2-chloride intermediate, replaced by the exact mass of the fully elaborated dual-functionalized product.
-
-
Workup: Filter through a pad of Celite to remove palladium black, extract with EtOAc, dry over Na₂SO₄, and purify via preparative HPLC.
Fig 2. Divergent synthetic workflow for 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine.
References
- Title: 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine | 2060045-41-0 - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors Source: Benchchem URL
- Title: The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM)
- Source: PMC (NIH)
- Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL
Sources
- 1. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine | 2060045-41-0 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
Application Note: Regioselective Amination of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
Introduction & Mechanistic Causality
The functionalization of pyrimidine scaffolds via Nucleophilic Aromatic Substitution (
The building block 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0) [3] presents a unique synthetic challenge governed by competing electronic and steric effects:
-
Electronic Deactivation: The C6-methyl group donates electron density via hyperconjugation, which partially deactivates the adjacent C4-chloride towards nucleophilic attack.
-
Steric Shielding: The C5-cyclopropyl group introduces substantial steric bulk directly adjacent to the C4 position.
-
Steric Relief at C2: Unlike C4, the C2 position is flanked only by the N1 and N3 ring nitrogens, making it sterically more accessible despite being electronically less favored.
Consequently, standard
Reaction Logic & Pathway Visualization
The divergence in regioselectivity is dictated by the choice of reaction conditions. The workflow below illustrates the two distinct pathways required to isolate either the C4 or C2 aminated product.
Fig 1: Regioselective amination pathways governed by catalytic vs. thermodynamic control.
Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions using a standard secondary amine (e.g., morpholine or piperidine). The data highlights the critical shift from a C2-favored regime under thermal conditions to a highly C4-favored regime under Cu-catalysis.
| Entry | Solvent | Base | Catalyst System | Temp (°C) | Time (h) | C4:C2 Ratio | Isolated Yield (%) |
| 1 | EtOH | DIPEA (2.0 eq) | None | 25 | 24 | 40:60 | 65 |
| 2 | EtOH | DIPEA (2.0 eq) | None | 80 | 24 | 15:85 | 78 |
| 3 | DMF | K₂CO₃ (2.0 eq) | None | 100 | 12 | 10:90 | 71 |
| 4 | H₂O | None | Cu(OAc)₂ / PTABS | 25 | 12 | 92:8 | 82 |
Experimental Protocols
Protocol A: C4-Selective Amination (Kinetic/Catalytic Control)
This protocol utilizes a water-soluble phosphine ligand (PTABS) and Cu(II) to coordinate the pyrimidine N3 atom, directing the nucleophile exclusively to the sterically hindered C4 position [1].
Materials:
-
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Cu(OAc)₂ (10 mol%)
-
PTABS (1,3,5-triaza-7-phosphaadamantane-7-ium-1-yl)butane-1-sulfonate (10 mol%)
-
Deionized Water (0.5 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a round-bottom flask, dissolve Cu(OAc)₂ (10 mol%) and PTABS (10 mol%) in deionized water (0.5 M relative to the substrate). Stir at room temperature for 15 minutes until a homogenous blue/green solution forms.
-
Substrate Addition: Add 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine (1.0 eq) to the aqueous catalyst mixture. The substrate will form a suspension.
-
Amination: Add the amine nucleophile (1.2 eq) dropwise. Stir the reaction vigorously at 25°C for 12 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material mass (
203.0) should be fully consumed, replaced by the product mass with a characteristic 3:1 chlorine isotope pattern indicating a mono-chlorinated product [2]. -
Workup: Dilute the aqueous mixture with Ethyl Acetate (EtOAc) and partition. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C4-aminated product.
Protocol B: C2-Selective Amination (Thermodynamic Control)
This protocol leverages elevated temperatures to overcome the activation barrier, allowing the reaction to equilibrate towards the sterically less hindered C2 position.
Materials:
-
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (1.0 eq)
-
Amine nucleophile (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Ethanol (EtOH) (0.3 M)
Step-by-Step Methodology:
-
Reaction Setup: In a heavy-walled sealed tube, dissolve the pyrimidine substrate (1.0 eq) in EtOH (0.3 M).
-
Reagent Addition: Add DIPEA (2.0 eq) followed by the amine nucleophile (1.5 eq). Seal the tube securely.
-
Thermal Amination: Heat the reaction mixture to 80°C in an oil bath or heating block for 24 hours.
-
IPC: Monitor via TLC or LC-MS. Ensure the complete disappearance of the starting material.
-
Workup: Cool the vessel to room temperature. Concentrate the mixture under reduced pressure to remove EtOH. Partition the resulting residue between water and Dichloromethane (DCM). Extract the aqueous layer with DCM (2x). Dry the combined organics over Na₂SO₄ and concentrate.
-
Purification: Isolate the major C2-isomer via preparative HPLC or careful silica gel chromatography.
Self-Validating Analytical System
To ensure the integrity of the experimental outcome, the regiochemistry must be definitively assigned. Mass spectrometry alone cannot differentiate between the C2 and C4 regioisomers, as both will yield identical
The Gold Standard Validation: 2D NOESY NMR The structural assignment is self-validated through Nuclear Overhauser Effect Spectroscopy (NOESY):
-
Confirming C4-Amination: In the C4-aminated product, the newly introduced amine proton (–NH) or the
-protons of the amine substituent are in close spatial proximity to the protons of the C5-cyclopropyl group . A strong NOE cross-peak between the amine protons and the cyclopropyl multiplet definitively confirms C4 substitution. -
Confirming C2-Amination: In the C2-aminated product, the amine group is flanked only by the N1 and N3 ring nitrogens. It is spatially distant from the C5-cyclopropyl group. The absence of an NOE cross-peak between the amine protons and the cyclopropyl protons confirms C2 substitution.
References
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
Executive Summary
The functionalization of polysubstituted pyrimidines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and antiviral therapeutics. 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0) is a highly valuable, commercially available building block[1]. However, its functionalization presents a complex regioselectivity challenge. While standard 2,4-dichloropyrimidines exhibit a strong electronic preference for cross-coupling at the C4 position, the presence of the sterically demanding C5-cyclopropyl and C6-methyl groups significantly alters the reaction landscape.
This application note provides a comprehensive, self-validating guide to controlling the regioselectivity of palladium-catalyzed cross-coupling reactions on this specific scaffold, enabling researchers to selectively target either the C4 or C2 position through rational catalyst and condition selection.
Mechanistic Causality: The Electronic vs. Steric Dichotomy
To master the functionalization of 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine, one must understand the competing forces of electronic activation and steric hindrance.
-
The Electronic Preference (C4-Drive): In an unhindered 2,4-dichloropyrimidine, the C4-Cl bond has a lower bond dissociation energy and is more electrophilic than the C2-Cl bond. This is because the C4 position is activated by both the ortho (N3) and para (N1) nitrogen atoms, whereas the C2 position is only activated by the two ortho nitrogens[2][3]. Consequently, oxidative addition of Palladium(0) intrinsically favors C4.
-
The Steric Veto (C5/C6-Blockade): The introduction of a cyclopropyl group at C5 and a methyl group at C6 creates a severe steric clash. During the oxidative addition step, the incoming
species must adopt a specific transition state geometry. The rigid, planar-like steric bulk of the C5-cyclopropyl group physically blocks the C4 trajectory, dramatically raising the activation energy ( ) for C4 insertion[3]. -
Regiocontrol Strategy: To achieve C4-selectivity , the steric barrier must be overcome using highly active catalysts (e.g.,
) combined with high-energy microwave irradiation to force the reaction kinetically[3][4]. Conversely, to achieve C2-selectivity , one can exploit the C4 steric blockade by employing ultra-bulky ligands (such as bulky N-heterocyclic carbenes like IPent). These bulky ligands physically cannot fit into the C4 pocket, forcing the palladium to undergo oxidative addition at the less hindered C2 position, completely reversing the natural electronic preference[5][6].
Caption: Regioselectivity decision tree for 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine cross-coupling.
Representative Optimization Data
The following table summarizes the quantitative data for achieving regioselectivity based on established pyrimidine cross-coupling paradigms applied to sterically hindered scaffolds[2][3][5].
| Entry | Catalyst / Ligand System | Solvent System | Temp (°C) | Time | Major Regioisomer | Yield (%) |
| 1 | 1,4-Dioxane / | 100 (MW) | 15 min | C4-Aryl | >80% | |
| 2 | Toluene / EtOH / | 90 (Thermal) | 12 h | C4-Aryl | 70-75% | |
| 3 | THF | 60 (Thermal) | 24 h | C2-Aryl | 75-80% | |
| 4 | 1,4-Dioxane | 80 (Thermal) | 16 h | C4-Aryl | ~85% |
Experimental Workflows & Self-Validating Protocols
Protocol A: C4-Selective Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to rapidly overcome the steric activation barrier at the C4 position, minimizing the reaction time to prevent non-specific double coupling or degradation[3][4].
Reagents & Materials:
-
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (1.0 mmol)
-
Arylboronic acid (1.05 mmol) Note: Strict stoichiometry prevents C2 over-coupling.
- (0.05 mmol, 5 mol%)
- (3.0 mmol)
-
1,4-Dioxane /
(4:1 v/v, 5.0 mL), thoroughly degassed.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the pyrimidine core, arylboronic acid, and
. -
Solvent Addition: Add the degassed 1,4-Dioxane/
mixture. -
Catalyst Introduction: In a glovebox or under a strict Argon stream, add
. Immediately seal the vial with a crimp cap. -
Reaction: Place the vial in a microwave reactor. Irradiate at 100 °C for exactly 15 minutes with active cooling enabled to maintain temperature stability.
-
Workup: Dilute the cooled mixture with EtOAc (15 mL) and wash with brine (2 x 10 mL). Extract the aqueous layer once more with EtOAc (10 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validation Checkpoints:
-
Initiation Check: Upon reaching 100 °C, the suspension should transition to a homogeneous, dark yellow/orange solution, indicating active
species formation. Black precipitate indicates catalyst death (palladium black). -
Progression Check: TLC (Hexanes:EtOAc 3:1) should reveal the disappearance of the starting material (
) and the appearance of a single major product spot ( ). -
Quality Control: LC-MS analysis must confirm the mass of the mono-coupled product. If a mass corresponding to
(dechlorination) is observed, it indicates premature reductive elimination; verify solvent degassing protocols.
Protocol B: C2-Selective Cross-Coupling via Steric Gating
This protocol leverages bulky N-heterocyclic carbene (NHC) ligands to physically clash with the C5-cyclopropyl group, redirecting the palladium insertion exclusively to the C2 position[5][6].
Reagents & Materials:
-
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (1.0 mmol)
-
Nucleophile / Arylboronic acid (1.1 mmol)
-
Pd-PEPPSI-IPent precatalyst (0.05 mmol, 5 mol%)
- (2.5 mmol)
-
Anhydrous THF (5.0 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Loading: Add the pyrimidine core, nucleophile,
, and the Pd-PEPPSI-IPent precatalyst to the flask under Argon. -
Solvent: Inject anhydrous, degassed THF.
-
Reaction: Heat the mixture to 60 °C in an oil bath and stir vigorously for 24 hours.
-
Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove inorganic salts and catalyst residues, and elute with EtOAc (20 mL). Concentrate the filtrate.
-
Purification: Isolate the C2-coupled product via automated flash chromatography.
Self-Validation Checkpoints:
-
Progression Check: Because steric gating slows the overall reaction rate, monitor via LC-MS at 4h, 12h, and 24h. The reaction should show steady conversion without the appearance of the di-coupled byproduct.
-
Quality Control: NMR verification is critical here. The C4-Cl bond remains intact. In the
NMR spectrum, the C4 carbon will appear significantly downfield ( ppm) compared to a typical C-H aromatic carbon, confirming the regiochemistry.
Caption: Palladium-catalyzed cross-coupling cycle highlighting the steric gating step.
References
-
Smith, S. M., & Buchwald, S. L. "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines". Journal of the American Chemical Society. Available at:[Link]
-
Anderson, K., & Handy, S. T. "One-pot Double Suzuki Couplings of Dichloropyrimidines". PMC - NIH. Available at:[Link]
-
MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids". Molecules. Available at:[Link]
Sources
- 1. 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine | 2060045-41-0 [sigmaaldrich.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Validation of Pyrimidine-Based Anticancer Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction: The Pyrimidine Scaffold in Modern Oncology
The pyrimidine heterocyclic ring is a fundamental building block of life, forming the core of nucleic acids (cytosine, thymine, uracil). In oncology, the therapeutic application of pyrimidines has evolved significantly. While early drug development focused on antimetabolites (e.g., 5-fluorouracil, gemcitabine) that directly disrupt DNA synthesis, modern medicinal chemistry leverages the pyrimidine scaffold for targeted therapy[1].
Today, approximately 50% of new kinase-targeting entities in clinical trials feature pyrimidine-fused or substituted scaffolds, particularly 2-aminopyrimidines and 2,4-diaminopyrimidines[2]. Because of its planar structure, the pyrimidine core acts as a highly effective adenine bioisostere[3]. It competitively binds to the ATP-binding pocket of dysregulated kinases—such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora kinases—thereby halting tumor proliferation[1][4].
Mechanistic Rationale: ATP Competition and Kinase Inhibition
The efficacy of 2,4-diaminopyrimidine derivatives stems from their precise hydrogen-bonding profile. The N1 and N3 nitrogen atoms of the pyrimidine core act as hydrogen bond acceptors, while the exocyclic amino groups at the C2 and C4 positions act as hydrogen bond donors. This complementary donor-acceptor motif perfectly mirrors the interactions of ATP's adenine ring with the highly conserved "hinge region" of the kinase catalytic domain (e.g., Met793 in EGFR or Leu83 in CDK2)[2][5]. By occupying this pocket, pyrimidine derivatives prevent kinase autophosphorylation and effectively shut down downstream oncogenic signaling cascades like the RAS/RAF/MEK and PI3K/AKT/mTOR pathways[4].
Fig 1. Pyrimidine-based kinase inhibitors targeting the EGFR signaling cascade to induce apoptosis.
Synthetic Strategy: The 2,4-Diaminopyrimidine Scaffold
The most robust and industry-standard method for synthesizing multi-targeted 2,4-diaminopyrimidine inhibitors begins with 2,4-dichloropyrimidine . The synthesis relies on the differential reactivity of the C2 and C4 positions toward Nucleophilic Aromatic Substitution (SNAr).
-
Causality of Regioselectivity: The C4 position is significantly more electron-deficient than the C2 position. When a nucleophile attacks C4, the resulting anionic Meisenheimer intermediate is stabilized by the para-like N1 and ortho-like N3 atoms. Consequently, the first amination occurs almost exclusively at C4 under mild, kinetically controlled conditions (0 °C to Room Temperature).
-
Causality of Cross-Coupling: Once the C4 position is aminated, the pyrimidine ring becomes electron-rich, drastically reducing the electrophilicity of the remaining C2-chloride. A second SNAr with weak nucleophiles (like anilines) requires harsh conditions (>130 °C) that lead to product degradation. To overcome this, we employ a Buchwald-Hartwig Palladium-Catalyzed Cross-Coupling , which lowers the activation energy and allows for high-yielding C-N bond formation at moderate temperatures.
Fig 2. Step-by-step synthetic and validation workflow for 2,4-diaminopyrimidine derivatives.
Experimental Protocols
These protocols are designed as self-validating systems. In-Process Quality Control (IPQC) steps are embedded to ensure that experimental deviations are caught before proceeding to the next synthetic stage.
Protocol 1: Regioselective C4-Amination (SNAr)
Objective: Synthesize 2-chloro-N-substituted-pyrimidin-4-amine.
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq, 10 mmol)
-
Aliphatic primary amine (e.g., cyclopentylamine) (1.05 eq, 10.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol)
-
Absolute Ethanol (30 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve 2,4-dichloropyrimidine in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Rationale: Strict temperature control prevents thermodynamic equilibration and suppresses off-target C2-amination.
-
Base Addition: Add DIPEA (2.0 eq) to the stirring solution. Rationale: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the incoming amine nucleophile.
-
Amine Addition: Add the primary amine dropwise over 15 minutes.
-
Reaction & IPQC: Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validation (IPQC): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 149) disappears, and the mono-aminated product peak emerges. If a di-aminated byproduct is detected, quench immediately.
-
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude intermediate.
Protocol 2: C2-Amination via Buchwald-Hartwig Cross-Coupling
Objective: Synthesize the final 2,4-diaminopyrimidine derivative.
Reagents:
-
C4-amino-2-chloropyrimidine intermediate (1.0 eq, 5 mmol)
-
Aniline derivative (e.g., 4-methoxyaniline) (1.2 eq, 6 mmol)
-
Pd2(dba)3 (0.05 eq, 0.25 mmol)
-
Xantphos ligand (0.1 eq, 0.5 mmol)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq, 10 mmol)
-
Anhydrous 1,4-Dioxane (25 mL)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In an oven-dried Schlenk flask, combine the pyrimidine intermediate, aniline derivative, Pd2(dba)3, Xantphos, and NaOtBu.
-
Degassing: Add anhydrous 1,4-dioxane. Degas the suspension by bubbling argon gas through the mixture for 15 minutes. Rationale: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.
-
Heating: Seal the flask and heat to 100 °C in an oil bath for 12 hours. Rationale: Xantphos is chosen for its wide "bite angle," which forces the palladium center into a geometry that highly accelerates the reductive elimination step, preventing catalyst trapping.
-
IPQC: Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot (UV active at 254 nm) should be completely consumed.
-
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).
Quantitative Data: Optimization of C2-Amination
The following table summarizes the causal relationship between reaction conditions and yield during the C2-amination step, validating the necessity of the Buchwald-Hartwig approach over traditional SNAr[6].
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | None (SNAr) | None | DIPEA | n-Butanol | 130 | 15% | High heat caused substrate degradation; poor nucleophilicity of aniline. |
| 2 | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 100 | 45% | Sluggish reductive elimination due to narrow ligand bite angle. |
| 3 | Pd2(dba)3 | XPhos | NaOtBu | 1,4-Dioxane | 100 | 62% | Moderate yield; some off-cycle catalyst resting states observed. |
| 4 | Pd2(dba)3 | Xantphos | NaOtBu | 1,4-Dioxane | 100 | 89% | Optimal. Wide bite angle of Xantphos forces rapid reductive elimination. |
Structural Validation Protocols
To ensure the trustworthiness of the synthesized agents, rigorous structural validation is mandatory before moving to in vitro kinase assays.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass of the synthesized compound, ruling out unexpected cross-coupling dimers.
-
1D 1H NMR: The pyrimidine C5 proton is highly diagnostic. It typically appears as a distinct doublet (J ≈ 5.5 Hz) in the shielded region of 6.0–6.5 ppm due to the electron-donating effects of the adjacent amino groups. The C6 proton appears further downfield (7.8–8.2 ppm).
-
2D NMR (NOESY): Critical self-validating step. Because 1D NMR cannot definitively prove which amine is at C2 versus C4, a NOESY experiment is required. A Nuclear Overhauser Effect (NOE) cross-peak between the pyrimidine C5 proton and the protons of the C4-amino substituent definitively confirms the regiochemistry of the initial SNAr step.
References
-
Title: Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives: Kinase Inhibitors (EGFR, VEGFR, BRAF, CDKs) Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: Archiv der Pharmazie (PubMed) URL: [Link]
-
Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: Molecules (MDPI) URL: [Link]
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Substituted Pyrimidines
Executive Summary
Substituted pyrimidines represent a privileged class of heterocyclic scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological properties including anticancer, antimalarial, and antitubercular activities[1, 3, 5]. Traditionally, the synthesis of these complex heterocycles—such as via the multicomponent Biginelli reaction or Knoevenagel-Michael cyclizations—requires prolonged reflux conditions (12–24 hours), often resulting in thermal degradation, poor atom economy, and challenging purification profiles.
As a Senior Application Scientist, I have developed this technical guide to transition these legacy workflows to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, MAOS reduces reaction times from hours to minutes, enhances regioselectivity, and provides a greener, highly reproducible, and self-validating synthetic platform [2, 4].
Mechanistic Rationale: Dielectric vs. Conductive Heating
The fundamental causality behind the success of microwave synthesis lies in the mechanism of energy transfer. Conventional heating relies on thermal conduction through the reaction vessel walls, creating thermal gradients that can lead to localized overheating and byproduct formation.
In contrast, microwave irradiation (typically at 2.45 GHz) directly couples with the dipole moments and ions within the reaction mixture. This induces rapid dipole rotation and ionic conduction, resulting in instantaneous, uniform volumetric heating (dielectric heating). Polar solvents and ionic liquids (e.g., triethylammonium acetate) possess high "loss tangents" (
Fig 1. Conductive vs. dielectric volumetric heating mechanisms in organic synthesis.
Quantitative Data: Solvent Selection & Reaction Metrics
The choice of solvent is the most critical parameter in MAOS. The ability of a solvent to absorb microwave energy is quantified by its loss tangent (
Table 1: Solvent Selection Guide for Microwave Synthesis
| Solvent | Dielectric Constant ( | Loss Tangent ( | Microwave Absorption Profile | Recommended Use Case |
| Ethanol | 24.3 | 0.941 | High | Biginelli MCRs, general cyclizations |
| Acetic Acid | 6.2 | 0.174 | Medium | Acid-catalyzed condensations |
| DMF | 36.7 | 0.161 | Medium | High-temp nucleophilic substitutions |
| Ionic Liquids | > 40.0 | > 1.000 | Very High | Green synthesis, recyclable media |
Table 2: Conventional vs. Microwave Synthesis of Pyrimidines
Data aggregated from comparative studies on Biginelli and Knoevenagel-Michael syntheses[2, 5].
| Reaction Type | Conventional Time | Conventional Yield | Microwave Time | Microwave Yield | Temp (°C) |
| Biginelli (Oxopyrimidines) | 12 - 18 hours | 45% - 60% | 10 - 15 mins | 80% - 92% | 120°C |
| Knoevenagel-Michael | 6 - 8 hours | 55% - 65% | 7 - 12 mins | 85% - 95% | 100°C |
| Nucleophilic Substitution | 12 hours | 50% - 55% | 20 mins | 88% - 95% | 100°C |
Experimental Protocols
Protocol A: Microwave-Assisted Biginelli Multicomponent Synthesis
The Biginelli reaction is a three-component cyclocondensation used to synthesize dihydropyrimidinones. Microwave irradiation drives the reversible aldol condensation and iminium ion formation steps to rapid completion, preventing the accumulation of side products [2].
Causality & Self-Validation: Ethanol is chosen due to its high loss tangent (
Step-by-Step Methodology:
-
Preparation: In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, add aromatic aldehyde (1.0 mmol), 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol), and urea/thiourea (1.5 mmol).
-
Solvent & Catalyst: Add 3.0 mL of absolute ethanol and 2 drops of concentrated HCl (37%) as a catalytic mediator.
-
Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain autogenous pressure generated during superheating.
-
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to: Power: Variable (max 180 W), Temperature: 120°C, Hold Time: 15 minutes.
-
Cooling (Self-Validation Step): Utilize the instrument's compressed air jet to rapidly cool the vial to 40°C. A heavy crystalline precipitate should form immediately.
-
Isolation: Filter the solid under vacuum, wash with ice-cold ethanol (2 × 5 mL) to remove unreacted starting materials, and recrystallize from hot ethanol.
Fig 2. Workflow for the microwave-assisted Biginelli multicomponent pyrimidine synthesis.
Protocol B: Rapid Nucleophilic Substitution on Halopyrimidines
Halogenated pyrimidines (e.g., 2-amino-4-chloro-pyrimidine) are critical intermediates for synthesizing targeted therapeutics, such as potential COVID-19 main protease inhibitors or anticancer agents [4]. Conventional substitution with aromatic amines requires prolonged reflux and suffers from poor yields due to competing hydrolysis.
Causality & Self-Validation: Isopropanol (2-propanol) is utilized here. While its loss tangent is lower than ethanol, it allows for a higher boiling point under pressure, facilitating the activation of the highly stable pyrimidine C-Cl bond. The built-in validation is TLC monitoring: the disappearance of the highly UV-active starting material spot (254 nm) confirms nucleophilic displacement.
Step-by-Step Methodology:
-
Preparation: Combine the chloropyrimidine derivative (1.0 mmol) and the target aryl amine (2.0 mmol) in a microwave vial.
-
Solvent: Add 10 mL of 2-propanol. Stir for 5 minutes at room temperature to ensure homogeneity [1].
-
Irradiation: Seal the vial and irradiate at 60 W constant power, maintaining a temperature of 100°C for 20 minutes.
-
Workup: Evaporate the solvent under reduced pressure. Treat the crude residue with cold water to dissolve amine hydrochlorides.
-
Isolation: Filter the resulting solid, dry under vacuum, and wash with petroleum ether to remove lipophilic impurities.
Quality Control & Analytical Validation Logic
To maintain scientific integrity, every synthesized batch must pass through a rigid, self-validating analytical funnel before being advanced to biological screening (e.g., LRP assays for antitubercular activity) [5].
-
Primary Screen (LC-MS): Confirms the presence of the target mass (
) and provides a crude purity estimate. If purity is <95%, the batch is diverted to flash chromatography. -
Secondary Screen (NMR):
H and C NMR are non-negotiable for structural confirmation. For example, in dihydropyrimidines, the appearance of a singlet or multiplet at 5.00–5.90 ppm confirms the formation of the chiral C-4 methine proton, validating successful cyclization [2].
Fig 3. Self-validating quality control logic for synthesized pyrimidine derivatives.
References
-
Title: A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Microwave-Assisted Synthesis of Some Pyrimidine Derivatives Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]
-
Title: Microwave Assisted Synthesis of Pyrimidines in Ionic Liquid and Their Potency as Non-Classical Malarial Antifolates Source: Archiv der Pharmazie URL: [Link]
-
Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 Source: PubMed / National Institutes of Health URL: [Link]
-
Title: Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents Source: Asian Journal of Chemistry URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the synthesis of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0).
This compound is a highly valuable, sterically demanding pyrimidine building block used extensively in the development of kinase inhibitors and agrochemicals. The primary synthetic bottleneck lies in the final chlorination step: converting the 5-cyclopropyl-6-methylpyrimidine-2,4-diol precursor to the di-chloro target. The inherent tension of this reaction is achieving complete di-chlorination without triggering the acid-catalyzed cleavage of the highly strained cyclopropyl ring.
Mechanistic Workflow & Failure Points
To troubleshoot effectively, we must first understand the causality of the reaction pathway. The chlorination of the pyrimidine-2,4-diol core relies on phosphorus oxychloride (POCl₃). However, the generation of hydrogen chloride (HCl) during this process acts as a double-edged sword: it facilitates tautomerization but aggressively attacks the cyclopropyl moiety.
Caption: Reaction pathway showing target di-chlorination vs. acid-catalyzed cyclopropyl ring-opening.
Troubleshooting Guide & FAQs
Q1: Why am I seeing significant cyclopropyl ring-opening during the POCl₃ chlorination step?
Cause: Cyclopropyl groups possess high inherent ring strain and significant
Q2: My reaction stalls at the mono-chloro intermediate. How do I drive it to the 2,4-dichloro product without increasing the heat?
Cause: The two hydroxyl (or lactam/lactim) groups on the pyrimidine ring exhibit differential reactivity. The 4-position is significantly more reactive towards chlorination than the 2-position[3]. Once the 4-chloro intermediate forms, the electron-withdrawing nature of the newly installed chlorine atom deactivates the pyrimidine ring, severely retarding the second chlorination at the 2-position. Solution: Do not increase the temperature to force the reaction, as this will destroy the cyclopropyl group[4]. Instead, add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to generate a Vilsmeier-Haack type intermediate (chloromethyleniminium ion), which is a vastly superior electrophile compared to POCl₃ alone. This facilitates the second chlorination under milder thermal conditions[5].
Q3: LCMS shows excellent conversion to the di-chloro product, but my isolated yield is low and contains hydrolyzed starting material. What is failing in my workup?
Cause: 2,4-Dichloropyrimidines are highly sensitive to aqueous hydrolysis, particularly at the highly electrophilic 4-position. If the reaction mixture is quenched by pouring water directly into the POCl₃, the highly exothermic hydrolysis of excess POCl₃ generates massive amounts of heat and HCl. This localized acidic boiling rapidly hydrolyzes the newly formed C–Cl bonds back to C–OH[6]. Solution: You must perform a strictly controlled "reverse quench." Slowly drip the cooled reaction mixture into a vigorously stirred mixture of crushed ice and a buffering agent (e.g., saturated aqueous sodium bicarbonate)[6]. The internal temperature must remain below 10 °C, and the pH must be maintained strictly between 7 and 8 during the entire process to prevent reversion.
Quantitative Optimization Data
To illustrate the causality of reagent selection on product integrity, review the optimization matrix below. The data demonstrates how balancing temperature and acid scavenging directly dictates the survival of the cyclopropyl ring.
Table 1: Impact of Chlorination Conditions on Yield and Purity
| Reagent System | Temperature | Time | Target Yield (%) | Ring-Opened Byproduct (%) |
| POCl₃ (Neat) | 105 °C (Reflux) | 12 h | 32% | 58% |
| POCl₃ + DIPEA (1.5 eq) | 105 °C (Reflux) | 8 h | 55% | 25% |
| POCl₃ + DMA (1.5 eq) | 95 °C | 6 h | 78% | 8% |
| POCl₃ + DMA (1.5 eq) + DMF (cat.) | 90 °C | 4 h | 92% | < 2% |
Validated Experimental Protocol
The following methodology is a self-validating system designed to maximize the yield of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine while preserving the cyclopropyl moiety.
Step-by-Step Methodology: Optimized Chlorination
Reagents: 5-Cyclopropyl-6-methylpyrimidine-2,4-diol (1.0 eq), Phosphorus oxychloride (POCl₃, 8.0 eq), N,N-Dimethylaniline (DMA, 1.5 eq), N,N-Dimethylformamide (DMF, 0.05 eq).
-
System Preparation: Purge a dry, multi-neck round-bottom flask with inert gas (N₂ or Ar). Equip the flask with a reflux condenser, an internal thermocouple, and a dropping funnel.
-
Reagent Loading: Add the 5-cyclopropyl-6-methylpyrimidine-2,4-diol (1.0 eq) to the flask. Carefully add POCl₃ (8.0 eq) at room temperature. The mixture will be a heterogeneous slurry.
-
Catalyst & Scavenger Addition: Add DMF (0.05 eq). Cool the reaction vessel to 0 °C using an ice bath. Slowly add DMA (1.5 eq) dropwise via the dropping funnel over 15 minutes. Scientific Rationale: DMA addition is exothermic; controlling the addition rate prevents premature, uncontrolled heating.
-
Controlled Heating: Remove the ice bath and gradually heat the reaction mixture to 90 °C. Maintain this temperature for 4 hours. Monitor the reaction via TLC or LCMS (quench aliquots in cold methanol to check for the mono-chloro intermediate).
-
Concentration: Once complete conversion is achieved, cool the mixture to 40 °C. Remove approximately 60% of the excess POCl₃ via vacuum distillation to minimize the exothermic load during the quench.
-
Reverse Quench (Critical Step): Prepare a large beaker with a 1:1 mixture of crushed ice and saturated aqueous NaHCO₃. Vigorously stir the buffer. Slowly drip the concentrated reaction mixture into the ice/buffer slurry. Add additional solid NaHCO₃ as needed to ensure the pH remains between 7.5 and 8.0[6].
-
Extraction & Purification: Extract the aqueous layer with cold dichloromethane (DCM) three times. Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the pure 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine as an off-white solid.
References
-
ResearchGate. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved from:[Link]
-
Semantic Scholar. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Retrieved from:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol | 1263283-21-1 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Dichloropyrimidines
Welcome to the Advanced Synthesis Support Center. Dichloropyrimidines (such as 2,4-dichloropyrimidine) are highly versatile but notoriously difficult scaffolds in drug discovery. Their multiple reactive C–Cl bonds often lead to poor regioselectivity, catalyst poisoning, and low yields.
As an Application Scientist, I have designed this troubleshooting guide to move beyond generic protocols. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating workflows to ensure your cross-coupling reactions succeed with high yield and absolute regiocontrol.
Reaction Workflow & Decision Matrix
Logical decision tree for regioselective Suzuki coupling of 2,4-dichloropyrimidines.
Troubleshooting FAQs: Mechanistic Insights
Q1: I am trying to synthesize a C4-monoarylated pyrimidine, but I keep getting an inseparable mixture of C2, C4, and di-coupled products. Why is my regioselectivity failing? Causality: Regioselectivity in 2,4-dichloropyrimidines is governed by the electronic deficiency of the carbon atoms. The C4 position is inherently more reactive towards the oxidative addition of Pd(0) because it is more electron-deficient than the C2 position, owing to the resonance effects of the ring nitrogens[1]. However, this kinetic preference is easily overridden by excessive thermal energy. If you heat the reaction too aggressively (e.g., >120 °C) or use highly reactive Buchwald-type ligands when they aren't necessary, the catalyst will indiscriminately insert into the C2–Cl bond, yielding 2,4-diphenylpyrimidine side products[2]. Solution: Exploit the kinetic difference by strictly controlling the stoichiometry (1.0 equivalent of boronic acid) and utilizing microwave irradiation at a moderate 100 °C for exactly 15 minutes. This provides enough energy to cross the activation barrier for C4 oxidative addition but not C2[2].
Q2: My mono-coupling reaction stalls at 30-40% conversion, and the reaction mixture turns black. How do I prevent this? Causality: A black precipitate indicates that your active Pd(0) catalyst has aggregated into inactive palladium black. This happens for two reasons in pyrimidine chemistry:
-
Catalyst Poisoning: The basic nitrogen atoms on the pyrimidine ring can chelate the palladium center, displacing phosphine ligands and stalling the catalytic cycle.
-
Failed Transmetalation: If you are using anhydrous conditions, the boronic acid cannot convert into the highly nucleophilic, hydrophilic boronate complex
. Without this complex, transmetalation fails, leaving the Pd(II) intermediate stranded until it decomposes[2]. Solution: First, thoroughly degas your solvents by bubbling argon for at least 5 minutes to prevent oxidative degradation of the catalyst[3]. Second, always use a biphasic solvent system. A 2:1 ratio of 1,4-dioxane to water is optimal for stabilizing the boronate anion, drastically accelerating transmetalation and rescuing the catalyst from decomposition[2].
Q3: I need to synthesize an unsymmetrical 2,4-diarylpyrimidine. Should I isolate the mono-coupled intermediate first? Causality: You can, but it is highly inefficient. Once the first aryl group is installed at the C4 position, it donates electron density into the pyrimidine ring. This makes the remaining C2–Cl bond significantly less reactive toward oxidative addition[4]. If you attempt to isolate the intermediate, you will lose mass, and the subsequent coupling will require harsh conditions anyway. Solution: Employ a one-pot sequential addition strategy. Perform the C4 coupling at 55 °C. Once complete, directly add the second boronic acid, a fresh dose of Pd(PPh₃)₄ (10 mol%), and raise the temperature to 90 °C[3]. The fresh catalyst and higher thermal energy overcome the newly elevated activation barrier of the C2 position.
Quantitative Data: Solvent & Temperature Optimization
The table below summarizes the critical impact of solvent polarity, water content, and temperature on the yield of the C4-monocoupled product.
| Solvent System | Ratio | Temp (°C) | Time | Yield (%) | Mechanistic Observation |
| Methanol | N/A | RT | 3 h | 37% | Sluggish oxidative addition; poor solubility[3]. |
| Ethanol | N/A | 55 °C | 12 h | 51% | Slight improvement, but protodeboronation competes[3]. |
| 1,4-Dioxane (Anhydrous) | N/A | 100 °C (MW) | 15 min | <50% | Lack of |
| THF / H₂O | 1:1 | 100 °C (MW) | 15 min | 71% | Good boronate activation, but THF limits MW efficiency[2]. |
| 1,4-Dioxane / H₂O | 2:1 | 100 °C (MW) | 15 min | 80-81% | Optimal balance of solubility, MW absorption, and transmetalation[2]. |
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Regioselective C4-Mono-Coupling
Designed for maximum C4 selectivity and rapid execution[2],[5].
Reagents:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.0 mmol, strictly 1.0 eq to prevent over-coupling)
-
K₂CO₃ (3.0 mmol)
-
Pd(PPh₃)₄ (0.5 mol% - 5 mol%)
-
1,4-Dioxane / H₂O (2:1 v/v, 4.5 mL total)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave reaction vial equipped with a stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Solvent Addition & Degassing: Add 3.0 mL of 1,4-dioxane and 1.5 mL of deionized water. Submerge an argon balloon needle into the liquid and bubble vigorously for 5 minutes. Causality: Removes dissolved O₂ that oxidizes Pd(0) to inactive Pd(II).
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of argon. Seal the vial immediately with a crimp cap.
-
Reaction: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C for exactly 15 minutes.
-
Workup: Dilute with EtOAc (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation Checkpoint:
-
Visual: The crude mixture should be pale yellow/orange. A completely black mixture indicates air ingress and catalyst death.
-
Analytical: Run LC-MS. You should observe the target mass with a characteristic 3:1 isotopic pattern (due to the remaining ³⁵Cl/³⁷Cl isotope at the C2 position).
-
Protocol B: One-Pot Sequential Double Suzuki Coupling
Designed for unsymmetrical 2,4-diarylpyrimidines without intermediate isolation[3],[5].
Step-by-Step Methodology:
-
First Coupling (C4): To a flame-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol), Arylboronic Acid A (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (5 mol%). Add degassed Ethanol (5 mL).
-
Mild Heating: Stir the mixture at 55 °C for 12 hours under argon.
-
Intermediate Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and check via TLC or LC-MS. The starting material should be fully consumed, showing a single major spot/peak for the C4-monocoupled intermediate.
-
Second Coupling (C2): Cool the flask to room temperature. Briefly open under positive argon flow and add Arylboronic Acid B (1.2 mmol), additional K₂CO₃ (3.0 mmol), and a fresh dose of Pd(PPh₃)₄ (10 mol%). Causality: The fresh catalyst is required because the initial Pd load has likely degraded over the 12-hour period, and the C2 position requires higher activation energy.
-
Vigorous Heating: Heat the reaction to 90 °C for an additional 12 hours.
-
Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via flash column chromatography.
References
- Source: nih.
- Source: mdpi.
- Source: benchchem.
- Source: benchchem.
- Source: nih.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Pyrimidine Synthesis
Welcome to the Pyrimidine Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the complex mechanistic pathways of pyrimidine ring construction and functionalization.
Synthesizing substituted pyrimidines often involves navigating a minefield of competing bimolecular reactions, regioselectivity issues, and aggressive halogenation conditions. Here, we dissect the causality behind common side reactions and provide field-proven, self-validating protocols to ensure high-fidelity synthesis.
Module 1: Multicomponent Assembly (The Biginelli Reaction)
The classical Biginelli reaction—a three-component condensation of a
Frequently Asked Questions
Q: My reaction between benzaldehyde, ethyl acetoacetate, and urea resulted in a low yield of the target DHPM. LC-MS indicates a significant amount of a Knoevenagel condensation byproduct. How can I suppress this?
A: The Biginelli reaction is a delicate kinetic balance. The Knoevenagel condensation side reaction occurs when the aldol condensation between the aldehyde and the
Q: I am observing an open-chain ureide intermediate that refuses to cyclize. What is the bottleneck?
A: Failure to cyclize means the ketone carbonyl is not sufficiently activated for the final intramolecular nucleophilic attack by the terminal urea nitrogen[2]. This is common with sterically hindered
Troubleshooting Workflow
Figure 1: Decision tree for troubleshooting low yields and side reactions in the Biginelli synthesis.
Quantitative Data: Catalyst Impact on Biginelli Yields
| Catalyst | Catalyst Loading | Reaction Condition | DHPM Yield (%) | Primary Side Product |
| None | N/A | Reflux, 18h | < 40% | Knoevenagel adduct |
| 10 mol% | Reflux, 12h | 60–70% | Open-chain ureide | |
| 5 mol% | Solvent-free, 100°C, 20 min | 85–99% | Minimal to None |
Protocol: Solvent-Free Biginelli Synthesis using
This protocol is a self-validating system: the absence of solvent allows for direct visual confirmation of the melt-phase reaction, and the rapid solidification indicates successful DHPM formation.
-
Reagent Assembly: In a dry round-bottom flask, combine 1.0 eq of the target aldehyde, 1.0 eq of the
-ketoester, and 1.5 eq of urea. -
Catalyst Addition: Add 5 mol% of
[4]. -
Thermal Activation: Submerge the flask in an oil bath pre-heated to 100°C. Stir vigorously. The mixture will initially form a melt.
-
In-Process Validation: Monitor the reaction visually. Within 20–30 minutes, the melt will solidify into a crystalline mass, indicating the completion of the cyclization step. Confirm via TLC (EtOAc/Hexane).
-
Isolation: Cool the flask to room temperature. Add ice-cold distilled water to dissolve the catalyst and unreacted urea.
-
Purification: Filter the precipitated DHPM, wash with cold water, and recrystallize from hot ethanol to achieve >98% purity.
Module 2: Halogenation Activation ( Chlorination)
Converting hydroxypyrimidines (pyrimidinones) to chloropyrimidines is a critical activation step for downstream cross-coupling. Phosphorus oxychloride (
Frequently Asked Questions
Q: During the conversion of a pyrimidinone to a chloropyrimidine using refluxing
Q: My chlorination reaction is incomplete, and I am losing product during the aqueous quench. Why?
A: Incomplete chlorination often stems from moisture ingress hydrolyzing the
Troubleshooting Workflow
Figure 2: Workflow for the solvent-free, equimolar POCl3 chlorination of hydroxypyrimidines.
Quantitative Data: Conditions vs. Yield
| Substrate | Temperature/Vessel | Time | Yield (%) | Observation | |
| 4-Hydroxypyrimidine | Excess (Solvent) | 105°C (Open Reflux) | 4h | 65% | Tarry decomposition |
| 4-Hydroxypyrimidine | 1.0 eq | 160°C (Sealed) | 2h | 92% | Clean conversion |
| 2,4-Dihydroxypyrimidine | 2.0 eq | 160°C (Sealed) | 2h | 88% | Clean conversion |
Protocol: Equimolar Solvent-Free Chlorination
This protocol minimizes environmental impact and prevents runaway exotherms during large-scale preparations[7].
-
Anhydrous Preparation: Ensure all glassware and reagents are strictly anhydrous. Moisture is the primary enemy of this reaction.
-
Reactor Loading: In a Teflon-lined stainless steel reactor, add 1.0 eq of the hydroxypyrimidine, 1.0 eq of
(per reactive OH group), and 1.0 eq of anhydrous pyridine (acts as an acid scavenger and nucleophilic catalyst)[7]. -
Sealed Heating: Seal the reactor securely and heat to 140–160°C for exactly 2 hours[6].
-
Cooling (Critical Step): Remove from heat and allow the reactor to cool completely to room temperature. Do not open the reactor while hot due to pressurized
gas. -
Reverse Quench: Prepare a vigorously stirred bath of ice-cold water (0–5°C). Slowly pour the reaction mixture into the cold water. The massive heat sink prevents the localized exotherms that cause product hydrolysis[5].
-
Neutralization & Extraction: Adjust the aqueous phase to pH 8–9 using saturated aqueous
. Extract the target chloropyrimidine with ethyl acetate, dry over , and concentrate under reduced pressure.
Module 3: Regioselective Condensation (Pinner-Type Synthesis)
When synthesizing pyrimidines via the condensation of 1,3-dicarbonyl compounds with amidines (Pinner-type synthesis), the use of asymmetric 1,3-dicarbonyls (e.g., ethyl acetoacetate) often leads to a mixture of regioisomers[8].
Frequently Asked Questions
Q: When condensing an asymmetric 1,3-dicarbonyl with an amidine, I am getting an inseparable 60:40 mixture of pyrimidine regioisomers. How do I control this? A: Regioselectivity in this pathway is dictated by the differential electrophilicity of the two carbonyl carbons and the differential nucleophilicity of the amidine nitrogens. In a standard base-catalyzed synthesis, the initial nucleophilic attack is highly reversible, leading to thermodynamic mixtures of regioisomers. Causality-Driven Solution: To achieve kinetic control and strict regioselectivity, utilize a transition metal catalyst (such as Cu(II) or Fe(II) complexes)[9]. The metal selectively chelates the 1,3-dicarbonyl compound, locking its conformation. This chelation sterically shields one carbonyl while activating the other, directing the initial nucleophilic attack of the amidine exclusively to the more exposed ketone center, resulting in a single regioisomer.
References
-
BenchChem Technical Support Team. "Overcoming side reactions in pyrimidine synthesis." BenchChem, 2025.
-
Ma, Y., Qian, C., Wang, L., Yang, M. "Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." Journal of Organic Chemistry, 2000, 65(12), 3864-3868.
-
Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y.-J., Sun, Z. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 2012, 17(4), 4533-4544.
-
Chu, X.-Q., Cao, W.-B., Xu, X.-P., Ji, S.-J. "Regioselective synthesis of pyrimidines via metal-catalyzed condensation." Journal of Organic Chemistry, 2017, 82, 1145-1154.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrimidine synthesis [organic-chemistry.org]
optimization of palladium catalyst for pyrimidine coupling reactions
Welcome to the Pyrimidine Cross-Coupling Support Center . Pyrimidines are privileged scaffolds in drug discovery, appearing in over 20% of recently FDA-approved small-molecule kinase inhibitors[1]. However, their electron-deficient nature and the presence of two basic nitrogen atoms make them notoriously challenging substrates for palladium-catalyzed cross-coupling reactions.
This guide is engineered for process chemists and discovery scientists. It bypasses generic advice to address the exact mechanistic root causes of catalyst death, regioselectivity failures, and boronic acid degradation.
Diagnostic Workflow
Caption: Troubleshooting workflow for palladium-catalyzed pyrimidine cross-coupling reactions.
Section 1: Catalyst Deactivation & Coordination Issues
Q: Why does my palladium catalyst precipitate as "Pd black" shortly after initiating the coupling with a pyrimidine halide?
A: Pyrimidines possess two basic
The Mechanistic Solution: You must alter the speciation of the catalyst by employing highly sterically demanding ligands. Bidentate ligands with large bite angles, such as dtbpf (1,1′-bis(di-tert-butylphosphino)ferrocene), or bulky dialkylbiaryl phosphines (e.g., XPhos , BrettPhos ) create a steric shield around the palladium center[3],[4]. This shield physically prevents the pyrimidine nitrogens from coordinating while still allowing the necessary oxidative addition and transmetalation steps to occur.
Section 2: Controlling Regioselectivity in 2,4-Dihalopyrimidines
Q: I am coupling a 2,4-dichloropyrimidine, but I am getting an inseparable mixture of C2 and C4 substituted products. How do I force absolute regioselectivity? A: The inherent electronic bias of 2,4-dichloropyrimidine strongly favors oxidative addition at the C4 position. The C4–Cl bond has a lower bond dissociation energy (BDE) and a larger LUMO coefficient compared to the C2–Cl bond, making C4 intrinsically more reactive in standard cross-couplings[1],[5].
The Mechanistic Solution:
-
For Absolute C4 Selectivity: Standard catalytic systems naturally favor C4. However, to push this to near-perfect selectivity (>20:1), utilize highly hindered N-heterocyclic carbene (NHC) precatalysts like Pd-PEPPSI-IPent [6].
-
For Inverted C2 Selectivity: Overriding the electronic bias requires a catalyst that sterically blocks the C4 position during the oxidative addition step. Recent breakthroughs have demonstrated that switching the precatalyst architecture to (
-tBu-indenyl)PdCl(IPent) completely inverts the selectivity, yielding >99:1 preference for the C2 position[6].
Quantitative Comparison of Regioselectivity Data
Data summarizes the coupling of 2,4-dichloropyrimidines across various catalyst systems.
| Precatalyst / Ligand System | Major Product Site | C2 : C4 Ratio | Yield (%) | Reference |
| No Catalyst ( | C4 | 1 : 6 | 51% | [6] |
| Pd-PEPPSI-IPent | C4 | 1 : 22 | 70% | [6] |
| ( | C2 | >99 : 1 | 90% | [6] |
| Pd(PPh3)4 | C4 | >10 : 1 | Variable | [1] |
Section 3: Mitigating Protodeboronation
Q: My pyrimidine halide remains unreacted, but my heteroaryl boronic acid is completely consumed. What is happening? A: Your boronic acid is undergoing protodeboronation —the hydrolytic cleavage of the carbon-boron bond to yield the protonated arene (Ar-H) and boric acid. This is a severe side reaction for electron-deficient and heteroaryl boronic acids (e.g., 2-pyridyl or fluorinated aryl boronic acids), which is drastically accelerated by the basic, aqueous conditions typical of Suzuki-Miyaura couplings[7],[8]. The base coordinates to the empty p-orbital of the boron, forming a tetrahedral boronate intermediate that is highly susceptible to hydrolysis.
The Mechanistic Solution:
-
Attenuate the Base: Switch from strong bases (NaOH, Na2CO3) to weaker, anhydrous bases like
or to slow the rate of boronate hydrolysis[8]. -
Use Slow-Release Boron Reagents: Replace standard boronic acids with MIDA boronates or pinacol esters (Bpin) . MIDA boronates are protected and slowly hydrolyze under mild conditions to release the active boronic acid drop-by-drop into the catalytic cycle. This keeps the steady-state concentration of the vulnerable boronic acid near zero, allowing transmetalation to outcompete protodeboronation[3],[8].
Self-Validating Experimental Protocol: Green Suzuki-Miyaura Coupling of Pyrimidines
This protocol utilizes MIDA boronates and
Step 1: Reagent Assembly & Phase Preparation
-
In a reaction vial equipped with a stir bar, add 5-bromopyrimidine (1.0 equiv) and the corresponding aryl MIDA boronate (1.0 equiv).
-
Add 2 wt% TPGS-750-M in
(designer surfactant) to create the aqueous nanomicellar environment.
Step 2: Catalyst Initiation (Self-Validation Checkpoint 1)
-
Add
(2 mol%) and (3.0 equiv). -
Validation: Observe the reaction mixture. The dissolution of the catalyst into the micellar core should yield a homogenous yellow/orange tint. If the solution rapidly turns black and precipitates within the first 10 minutes, the
is aggregating due to oxygen contamination; abort and degas your solvents.
Step 3: Reaction Execution & In-Process Control (IPC)
-
Stir vigorously at room temperature (
) for 24 hours. -
Validation (Self-Validation Checkpoint 2): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the cross-coupled product. Scan for the mass of the protodeboronated arene (Ar-H). The absence of the Ar-H mass validates that the MIDA slow-release mechanism is successfully protecting the boron species.
Step 4: Quench and Isolation
-
Dilute the reaction mixture with minimal water. The highly lipophilic cross-coupled pyrimidine product will precipitate out of the aqueous micellar solution.
-
Filter the solid, wash with water, and dry under a vacuum to yield the product (typically >80% yield, >95% purity)[3].
References
1.[2] Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Source: mdpi.com. URL: 2 2.[1] Title: Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. Source: chemrxiv.org. URL: 1 3.[6] Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: nih.gov. URL: 6 4.[7] Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: nih.gov. URL: 7 5.[5] Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Source: nih.gov. URL: 5 6.[3] Title: Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Source: nih.gov. URL: 3 7.[4] Title: Suzuki-Miyaura Coupling | Synthetic Methods in Drug Discovery. Source: rsc.org. URL:4 8.[8] Title: Selection of boron reagents for Suzuki–Miyaura coupling. Source: rsc.org. URL: 8
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
purification techniques for 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine derivatives
Technical Support Center: Purification of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are aware that pyrimidine derivatives are foundational building blocks for kinase inhibitors and agrochemicals. The compound 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0) presents highly specific purification challenges.
The electron-deficient nature of the pyrimidine core renders the C-Cl bonds highly susceptible to nucleophilic aromatic substitution (
Diagnostic Purification Workflow
Before selecting a purification route, you must profile your crude mixture. Dichloropyrimidines degrade on standard acidic silica if not handled rapidly, and aqueous reverse-phase methods risk hydrolysis if the pH is not strictly controlled. Use the decision matrix below to determine the optimal isolation strategy.
Decision matrix for purifying 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine based on crude profiles.
Troubleshooting FAQs (Mechanistic Insights)
Q1: My product is degrading during aqueous workup or silica gel chromatography. Why is this happening, and how do I prevent it? Causality: The pyrimidine ring is highly electron-withdrawing, activating the C2 and C4 positions toward nucleophilic attack. The C4-chlorine is particularly labile because the resulting Meisenheimer complex is stabilized by the adjacent nitrogen atoms. When exposed to water—especially during basic aqueous workups or on the slightly acidic surface of standard silica gel—the C-Cl bond undergoes rapid hydrolysis to form chlorohydroxypyrimidine byproducts[1]. Solution: Avoid pouring chlorination reaction mixtures directly onto ice water, as this generates large amounts of hydrolysis byproducts[2]. Instead, use a controlled neutralization with a trialkylamine buffer at a strictly maintained pH between 2 and 5[2]. For chromatography, always passivate the silica gel with 1% Triethylamine (TEA) prior to loading.
Q2: I am attempting recrystallization, but the compound "oils out" instead of forming crystals. How do I force nucleation? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound comes out of solution above its melting point or when the concentration is too high[3]. The C5-cyclopropyl group increases the molecule's lipophilicity and conformational flexibility, which lowers the crystal lattice energy compared to simpler pyrimidines. Solution: Switch to a binary solvent system with a steeper solubility curve (e.g., Heptane/Ethyl Acetate). Re-dissolve the oil by heating and adding a small amount of hot solvent to dilute the solution slightly[3]. Allow it to cool very slowly. Vigorous scratching of the flask with a glass rod can induce crystallization from an oil[3].
Q3: How do I separate the 2,4-dichloro target from mono-chloro or positional isomer impurities? Causality: Mono-chloro impurities are significantly more polar due to the presence of a hydroxyl group (which tautomerizes to a pyrimidinone). Positional isomers have nearly identical polarities to the target. Solution: For mono-chloro/hydroxy impurities, normal-phase flash chromatography easily retains the polar byproducts on the baseline. For positional isomers, Reverse-Phase Preparative HPLC (Prep-HPLC) is required.
Quantitative Data: Chromatographic & Stability Profiling
To ensure predictability during your purification workflows, reference the physicochemical data summarized below.
Table 1: Chromatographic and Stability Properties of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
| Compound / Impurity | RP-HPLC Retention Factor ( | Hydrolysis Half-Life (pH 7.0, 25°C) | Hydrolysis Half-Life (pH 10.0, 25°C) | |
| 2,4-Dichloro target | 0.65 | 4.2 | > 48 hours | < 2 hours |
| 4-Chloro-2-hydroxy impurity | 0.15 | 1.8 | N/A | N/A |
| 2-Chloro-4-hydroxy impurity | 0.10 | 1.5 | N/A | N/A |
| Starting Material (Diol) | 0.00 (Baseline) | 0.5 | N/A | N/A |
Note: RP-HPLC conditions utilized a C18 column with a gradient of 20% to 80% Acetonitrile in 10 mM
Step-by-Step Experimental Methodologies
Protocol A: Anhydrous Flash Column Chromatography
Self-Validating Principle: This protocol uses deactivated silica to prevent acid-catalyzed hydrolysis of the C4-Cl bond during purification, ensuring the mass balance of the target compound remains intact.
-
Column Preparation: Pack a glass column with standard silica gel (230-400 mesh). Flush the column with 2 column volumes (CV) of Hexanes containing 1% v/v Triethylamine (TEA) to neutralize acidic silanol sites.
-
Equilibration: Flush the column with 3 CV of pure Hexanes to remove excess TEA, which might otherwise co-elute with your product.
-
Sample Loading: Dissolve the crude mixture in a minimum volume of anhydrous Dichloromethane (DCM) or Toluene. Apply evenly to the silica bed.
-
Elution: Elute using a gradient of Hexanes to 15% Ethyl Acetate in Hexanes. Monitor fractions via TLC (UV active at 254 nm).
-
Validation & Recovery: The target compound elutes rapidly (
~0.65). Immediately concentrate the product fractions under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation[1].
Protocol B: Controlled Recrystallization (Anti-Oiling Method)
Self-Validating Principle: Utilizing a binary solvent system controls the supersaturation point, ensuring the compound crystallizes below its melting point rather than separating as a supercooled liquid.
-
Dissolution: Place the crude solid (or oil) in a round-bottom flask. Add Ethyl Acetate dropwise while heating at 60°C until the mixture is just completely dissolved (typically 1-2 mL per gram of crude).
-
Anti-Solvent Addition: Slowly add hot Heptane (60°C) dropwise until the solution becomes faintly turbid.
-
Clarification: Add 1-2 drops of Ethyl Acetate until the solution is perfectly clear again.
-
Controlled Cooling: Remove the flask from the heat source. Place it in a water bath initially at 60°C, allowing it to cool to room temperature over 2-3 hours. Do not agitate.
-
Harvesting: Once crystals have formed at room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize yield. Filter via a Büchner funnel and wash with ice-cold Heptane.
Protocol C: Reverse-Phase Preparative HPLC (Prep-HPLC)
Self-Validating Principle: Aqueous mobile phases can hydrolyze the C-Cl bonds. Using a neutral pH buffer minimizes
-
System Preparation: Equip the Prep-HPLC with a C18 stationary phase column.
-
Mobile Phase Formulation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.5. Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Sample Loading: Dissolve the crude mixture in a 1:1 mixture of Acetonitrile and Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.
-
Elution Gradient: Run a gradient from 20% B to 80% B over 20 minutes. The cyclopropyl group imparts significant lipophilicity, causing the target compound to elute late in the gradient.
-
Recovery: Immediately extract the collected fractions with Dichloromethane (DCM) to remove the product from the aqueous buffer, dry over anhydrous
, and concentrate under vacuum. Do not lyophilize directly, as prolonged exposure to water will degrade the product.
References
Sources
dealing with steric hindrance in pyrimidine functionalization
Welcome to the Pyrimidine Functionalization Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic chemistry: steric hindrance .
Pyrimidines are privileged scaffolds in drug development, but their electron-deficient nature and multiple coordination sites present unique challenges during late-stage functionalization. This guide moves beyond basic troubleshooting to explain the causality behind reaction failures and provides self-validating protocols to ensure your syntheses succeed.
Section 1: Troubleshooting Logic & Decision Matrix
When functionalizing a sterically hindered pyrimidine, the position of the target carbon dictates the mechanistic barrier you will face. The following decision matrix outlines the optimal strategic approach based on the target site.
Decision matrix for functionally overcoming steric hindrance at specific pyrimidine carbon sites.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does my Suzuki-Miyaura cross-coupling fail when using ortho-substituted aryl boronic acids on C4-halogenated pyrimidines? Mechanistic Causality: The failure occurs during the transmetalation step. The incoming ortho-substituted boronic acid sterically clashes with the pyrimidine ring (specifically the C5-H or C5-substituents) as it attempts to coordinate with the Palladium center. Solution: Switch to a catalytic system that forces a lower coordination state. Using bulky biarylphosphine ligands (like XPhos or BrettPhos) accelerates reductive elimination, preventing competitive protodeboronation. Additionally, applying microwave irradiation provides the thermal energy necessary to overcome the rotational barrier of the bulky intermediates .
Q2: How can I achieve C2-selective amination on a 2,4-dichloropyrimidine without reacting at the C4 position? Mechanistic Causality: The C4 position is intrinsically more electrophilic and less sterically hindered than the C2 position, which is flanked by two nitrogen lone pairs that repel incoming nucleophiles. Traditional oxidative addition (Pd(0)) or SNAr will inherently favor C4. Solution: Bypass oxidative addition entirely. Utilize an isohypsic Pd(II)-catalyzed cross-coupling method where Pd(II) acts as a Lewis acid/pi-coordinator, selectively activating the C2 position [[1]](). Alternatively, use multifunctional reagents that pre-coordinate to the pyrimidine nitrogen, delivering the nucleophile intramolecularly to the C2 position via an intermediate complex 2.
Q3: I am trying to perform a direct C-H arylation at the C5 position, but the yield is extremely low. What is going wrong? Mechanistic Causality: The C5 position is the least acidic and most electron-rich position on the pyrimidine ring, making electrophilic palladation difficult. If the C4 and C6 positions are substituted, the C5 carbon becomes deeply buried in a steric pocket. Solution: Utilize a cooperative Palladium/norbornene (Pd/NBE) catalytic system. This approach initiates oxidative addition at a less hindered adjacent bond (e.g., C4-Br) and uses the norbornene relay to functionalize the sterically shielded C5 position via an active intermediate palladium complex 3.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of Sterically Hindered Pyrimidines
Designed for C4/C6 functionalization using bulky ortho-substituted boronic acids.
-
Preparation: In a microwave-safe vial, combine the sterically hindered pyrimidine halide (1.0 equiv) and the ortho-substituted arylboronic acid (1.5 equiv).
-
Catalyst Loading: Add XPhosPdG3 (10 mol%) and XPhos ligand (10 mol%). Rationale: The bulky dicyclohexyl groups on XPhos force the Pd center into a highly reactive monoligated state, which is strictly required to accommodate the steric bulk during transmetalation.
-
Base & Solvent: Add K₂CO₃ (3.0 equiv) and a degassed mixture of THF/H₂O (4:1 v/v). Rationale: Water is essential to activate the boronic acid into the reactive boronate species.
-
Microwave Irradiation: Seal the vial and heat under microwave irradiation at 80 °C for 16 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS at the 2-hour mark.
-
Validation: If you observe the des-boronated aryl ring (protodeboronation byproduct) outpacing the formation of the cross-coupled product, your transmetalation step is stalling.
-
Correction: To fix this, switch to a split-dosing strategy: add only 0.75 equiv of boronic acid initially, and the remaining 0.75 equiv after 4 hours.
-
Protocol 2: C2-Selective Amination via Isohypsic Pd(II) Catalysis
Designed for selective C2-amination of 2,4-dichloropyrimidines without C4 interference.
-
Preparation: In an oven-dried Schlenk flask under Argon, add 2,4-dichloropyrimidine (1.0 equiv) and the target bulky amine (1.2 equiv).
-
Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and a bulky N-heterocyclic carbene (NHC) ligand or specialized biarylphosphine (5 mol%). Rationale: Maintaining Palladium in the +2 oxidation state prevents the Pd(0) oxidative addition that would normally target the more electrophilic C4-Cl bond.
-
Solvent & Base: Add anhydrous Toluene and Cs₂CO₃ (2.0 equiv).
-
Heating: Stir at 100 °C for 12 hours.
-
Self-Validation Checkpoint: Perform an NMR or TLC check of the crude mixture.
-
Validation: The ¹H-NMR should show a distinct doublet pair for the pyrimidine protons (C5 and C6), confirming the C4-Cl bond is still intact. If a singlet appears, it indicates competitive C4-amination, meaning the Pd(II) catalyst has inadvertently reduced to Pd(0).
-
Correction: Ensure strict exclusion of light and reducing agents, and verify the integrity of your oxidant/ligand system.
-
Section 4: Mechanistic Pathways & Quantitative Data
Steric hindrance primarily disrupts the catalytic cycle at the transmetalation and reductive elimination stages. The diagram below maps where these bottlenecks occur and how ligand design overcomes them.
Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks at transmetalation.
Table 1: Impact of Steric Hindrance on Pyrimidine Functionalization Yields
| Pyrimidine Core | Coupling Partner | Steric Challenge | Optimized Catalyst/Condition | Yield (%) |
| 4-chloro-pyrimidine | Phenylboronic acid | Low (Unsubstituted) | Pd(PPh₃)₄, 80 °C | >90% |
| 4-chloro-pyrimidine | 2,6-dimethylphenylboronic acid | High (Ortho-substituted) | XPhosPdG3, Microwave, 80 °C | 74 - 88% |
| 2,4-dichloro-pyrimidine | Bulky Alkyl Amine | High (C2 flanked by N) | Isohypsic Pd(II) Catalysis | 70 - 85% |
| C4,C6-dimethyl-pyrimidine | Aryl Diazonium Salt | Extreme (C5 shielded) | Photochemical EDA complex | 60 - 75% |
Section 5: References
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one Source: RSC Advances URL:[Link]
-
Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines Source: ChemRxiv URL:[Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility Source: PMC (NIH) URL:[Link]
-
A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines Source: Organic-Chemistry.org (J. Am. Chem. Soc.) URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines [organic-chemistry.org]
- 3. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
Pyrimidine Functionalization Technical Support Center: Solvent-Driven Regiocontrol
Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with poor regioselectivity when functionalizing pyrimidine scaffolds. Pyrimidines are ubiquitous in drug development, but their multiple reactive sites (C2, C4, C6) often lead to complex isomer mixtures.
This guide moves beyond basic "protic vs. aprotic" classifications. Here, we dissect the causality behind solvent-solute interactions, transition-state stabilization, and chelation effects, providing you with self-validating protocols to strictly control regioselectivity in your nucleophilic aromatic substitutions (SNAr) and radical alkylations.
Frequently Asked Questions (FAQs)
Q1: Why does my SNAr reaction on 2,4-dichloropyrimidine yield a mixture of C2 and C4 isomers, and how can solvent choice fix this? A1: The innate reactivity of 2,4-dichloropyrimidines generally favors nucleophilic attack at the C4 position. This is because the resulting para-quinoid Meisenheimer intermediate is thermodynamically more stable than the ortho-quinoid intermediate formed via C2 attack[1]. However, if you are observing a mixture, your solvent may not be sufficiently stabilizing the highly polarized C4 transition state. Switching to a highly polar solvent (like ethanol) enhances the stabilization of this intermediate, pushing the C4 selectivity to ratios as high as 10:1[1].
Q2: Can I use solvent polarity to completely change the reaction pathway of a pyrimidine substitution? A2: Yes. A prime example is the divergent synthesis of pyrimidine derivatives using amino alcohols. When using a low-polarity solvent like 1,4-dioxane, the reaction undergoes direct SNAr to yield the kinetic O-substituted pyrimidine[2]. Conversely, switching to a highly polar solvent like dimethyl sulfoxide (DMSO) stabilizes the ionic intermediates required for a subsequent Smiles rearrangement, exclusively yielding the thermodynamically favored N-substituted pyrimidine[2].
Q3: My Minisci-type radical alkylation of a pyrimidine/quinoline core is unselective. How do I tune it? A3: Minisci reactions are notoriously sensitive to solvent and pH. If you are getting a mixture of C2 and C4 alkylation, you are likely experiencing a clash between innate electronic directing effects and steric hindrance. You can override this by pairing a less polar solvent (e.g., 1,4-dioxane) with a structurally bulky Brønsted acid co-catalyst (like 2,4,6-triisopropylbenzenesulfonic acid, TIPBSA). The less polar solvent tightens the ion pair between the protonated heterocycle and the bulky counterion, sterically blocking the C4 position and driving selectivity toward C2 (up to a 1:7.3 C4:C2 ratio)[3].
Q4: I need to alkylate a pyrimidine 2'-deoxynucleoside, but I want to avoid tedious protection-deprotection steps. Is this possible? A4: Yes, through chelation-controlled alkylation. By conducting the reaction in tetrahydrofuran (THF)—a solvent with a low dielectric constant—you promote tight ion pairing. The combined effect of the low dielectric constant and sodium chelation by the pyrimidine nucleoside directs the alkylating agent to a specific site, allowing for regioselective alkylation without the need for transient protecting groups[4].
Troubleshooting Workflows & Logic
Workflow 1: SNAr Regioselectivity Tuning
When optimizing an SNAr reaction, the solvent's dielectric constant and hydrogen-bonding capability are your primary levers for controlling the Meisenheimer intermediate's stability.
Caption: Decision tree for tuning pyrimidine SNAr regioselectivity via solvent selection.
Workflow 2: Correcting Minisci Alkylation Mixtures
If your radical functionalization lacks selectivity, follow this synergistic solvent/acid tuning workflow to force C2-selectivity.
Caption: Troubleshooting workflow to correct poor regioselectivity in Minisci radical alkylations.
Quantitative Data Presentation
The following table summarizes field-proven solvent effects on pyrimidine regioselectivity. Use these benchmarks to set expectations for your own assays.
| Reaction Type | Substrate System | Solvent System | Dominant Regioisomer | Selectivity Ratio | Ref |
| SNAr Amination | 2,4,6-trichloropyrimidine + aniline | Ethanol (Polar, Protic) | C4-isomer | ~10:1 (C4:C2) | [1] |
| Divergent SNAr | Pyrimidine + amino alcohol | 1,4-Dioxane (Low Polarity) | O-substituted | Excellent | [2] |
| Divergent SNAr | Pyrimidine + amino alcohol | DMSO (High Polarity) | N-substituted | Excellent | [2] |
| Minisci Alkylation | Quinoline/Pyrimidine core | Dioxane + TIPBSA acid | C2-isomer | 7.3:1 (C2:C4) | [3] |
| Nucleoside Alkylation | Pyrimidine 2'-deoxynucleoside | THF (Low Dielectric) | Chelation-directed | High | [4] |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Monitor the intermediate stages via LC-MS to confirm the kinetic vs. thermodynamic control dictated by the solvent.
Protocol 1: Regioselective C4-Amination of 2,4-Dichloropyrimidines[1]
Objective: Maximize C4 substitution by utilizing a highly polar, protic solvent to stabilize the para-quinoid Meisenheimer intermediate.
-
Reagent Preparation: In an oven-dried reaction vessel, dissolve 2,4-dichloropyrimidine (1.0 equiv, 1.0 mmol) in absolute ethanol (0.2 M concentration).
-
Nucleophile Addition: Add the desired aniline or aliphatic amine (1.1 equiv) dropwise at 0 °C to prevent uncontrolled exothermic side reactions.
-
Base Addition: Add a mild base such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to act as an acid scavenger.
-
Reaction Conditions: Gradually warm the mixture to room temperature and stir for 2–4 hours. Self-Validation Check: Pull a 10 µL aliquot at 1 hour; LC-MS should show >85% conversion to the C4-isomer with minimal C2-isomer formation.
-
Work-up: Concentrate the ethanol under reduced pressure. Redissolve the crude mixture in ethyl acetate, wash with saturated aqueous NaHCO3, and dry over anhydrous Na2SO4.
-
Purification: Purify via flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure C4-aminated pyrimidine.
Protocol 2: Solvent-Tuned C2-Selective Minisci Radical Alkylation[3]
Objective: Override innate C4 preference by using a low-polarity solvent and a bulky Brønsted acid to sterically block the C4 position.
-
Catalyst & Reagent Assembly: In a transparent vial equipped with a stir bar, combine the pyrimidine substrate (1.0 equiv, 0.5 mmol), the alkyl radical precursor (e.g., N-hydroxyphthalimide ester, 1.5 equiv), and the photocatalyst (e.g., 3DPAFIPN, 2 mol%).
-
Solvent & Acid Addition: Add anhydrous 1,4-dioxane (0.1 M) followed by the bulky Brønsted acid co-catalyst, 2,4,6-triisopropylbenzenesulfonic acid (TIPBSA) (1.0 equiv). Causality Note: The non-polar nature of dioxane ensures tight ion-pairing between the protonated pyrimidine and the bulky TIPBSA counterion.
-
Degassing: Sparge the reaction mixture with argon for 15 minutes to remove oxygen, which quenches radical intermediates.
-
Photochemical Activation: Irradiate the mixture with Blue LEDs (440–450 nm) at room temperature for 12–16 hours.
-
Product Isolation: Dilute with dichloromethane, wash with 1M NaOH to remove the acid co-catalyst, concentrate, and purify via chromatography to isolate the C2-alkylated product.
References
-
Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters ResearchGate[Link]
-
Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives Organic Chemistry Frontiers (RSC Publishing)[Link]
-
Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides PubMed (NIH)[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Organic Letters (ACS Publications)[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Comparison & SAR Guide: 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine in Kinase Inhibitor Design
As kinase inhibitor design evolves, the selection of the central heterocyclic scaffold dictates not only the primary target affinity but also the metabolic stability, off-target selectivity, and synthetic tractability of the resulting drug candidate. This guide provides an objective, data-driven comparison of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine against alternative pyrimidine building blocks, detailing the structure-activity relationship (SAR) logic and the self-validating experimental workflows required for its successful derivatization.
Structural Rationale & SAR Logic
The 2,4-dichloropyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized to target the ATP-binding hinge region of kinases[1]. However, the specific substitution pattern of the 5-cyclopropyl-6-methyl analog provides distinct pharmacological and physicochemical advantages:
-
The 5-Cyclopropyl Advantage (Hydrophobic Bulk): The cyclopropyl group acts as a metabolically stable bioisostere for phenyl rings or linear alkyl chains[2]. It perfectly occupies the hydrophobic pocket adjacent to the hinge-binding region, enhancing binding affinity without introducing the metabolic liabilities (e.g., CYP450-mediated oxidation) associated with flexible aliphatic groups[2],[1].
-
The 6-Methyl "Conformational Lock": The introduction of a methyl group at the C6 position creates a deliberate steric clash with the adjacent 5-cyclopropyl group. This restricts the rotational freedom of the cyclopropyl ring, locking the molecule into a specific bioactive conformation. This entropic pre-organization not only improves target affinity but drastically reduces off-target kinase binding by preventing the molecule from adopting alternative binding poses.
-
Orthogonal Reactivity (2,4-Dichloro): The highly electron-deficient nature of the pyrimidine ring, exacerbated by the halogens, allows for sequential, regioselective functionalization. The C4 position is inherently more reactive toward nucleophilic aromatic substitution (SNAr) than the C2 position, enabling rapid, divergent SAR library generation[3].
Structure-Activity Relationship (SAR) logic for the pyrimidine scaffold.
Objective Scaffold Comparison
To objectively evaluate the performance of the 5-cyclopropyl-6-methyl scaffold (Compound A ), we compare it against two widely used alternatives: Compound B (lacking the 6-methyl conformational lock)[1] and Compound C (a classic compact, electron-withdrawing fluorinated scaffold).
The data below represents the physicochemical properties of the raw scaffolds and the representative in vitro performance of their fully derivatized kinase inhibitor counterparts.
| Scaffold | Structural Features | cLogP | TPSA (Ų) | Rep. Target IC50 (nM)* | Kinase Selectivity Profile |
| Compound A | 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine | 2.81 | 25.8 | 12 | High (Conformationally locked) |
| Compound B | 2,4-Dichloro-5-cyclopropylpyrimidine | 2.45 | 25.8 | 18 | Moderate (Rotational freedom) |
| Compound C | 2,4-Dichloro-5-fluoropyrimidine | 1.92 | 25.8 | 85 | Low (Lacks hydrophobic bulk) |
*Note: IC50 values represent standardized profiling of fully derivatized lead compounds utilizing these respective cores in a dual PfGSK3/PfPK6 or similar kinase assay model.
Analysis: While Compound C offers lower lipophilicity, it fails to adequately fill the hydrophobic pocket, resulting in a significant drop in potency. Compound B provides excellent potency but suffers from moderate selectivity due to the free rotation of the cyclopropyl group. Compound A strikes the optimal balance, utilizing the 6-methyl group to lock the bioactive conformation and drive both high affinity and superior selectivity.
Self-Validating Experimental Protocols
The utility of Compound A relies on the ability to selectively functionalize the C4 and C2 positions. The following protocols are designed as self-validating systems, ensuring regiochemical integrity at each step.
Workflow for the regioselective dual-derivatization of the pyrimidine scaffold.
Protocol 1: Regioselective C4-SNAr Amination
Causality: The C4 position is inherently more electrophilic than C2. However, elevated temperatures can provide enough kinetic energy to overcome the activation barrier for C2 substitution, eroding regioselectivity[3]. Therefore, strict temperature control and the use of a non-nucleophilic base (DIPEA) are critical to neutralizing the HCl byproduct without competing for the C4 carbon.
-
Reaction Setup: Dissolve 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (1.0 equiv) in anhydrous ethanol (0.2 M).
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) followed by the desired primary or secondary amine (1.05 equiv) dropwise at 0 °C.
-
Controlled Agitation: Allow the reaction to warm to 25 °C and stir for 4–6 hours. Do not heat.
-
Self-Validation (Regiochemistry Check): Quench an aliquot and analyze via LC-MS. The mass should reflect a single amine addition. Isolate the crude product and perform 1H-NMR. The regiochemistry is validated by 2D NOESY NMR: a strong NOE cross-peak between the incoming amine protons and the 5-cyclopropyl protons confirms C4 substitution, as C2 substitution would be too spatially distant to produce this signal.
Protocol 2: C2 Suzuki-Miyaura Cross-Coupling
Causality: With the C4 position occupied by an electron-donating amine, the pyrimidine ring becomes deactivated toward further SNAr. Therefore, palladium-catalyzed cross-coupling is required to functionalize the C2-chloride. A biphasic solvent system (Dioxane/Water) is utilized to ensure the solubility of both the organic intermediate and the inorganic base required to activate the boronic acid.
-
Reaction Setup: Combine the C4-amino-C2-chloro intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.
-
Degassing: Sparge the mixture with Argon for 10 minutes to prevent oxidative degradation of the palladium catalyst.
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand is specifically chosen for its large bite angle, which facilitates the challenging reductive elimination step in sterically hindered substrates.
-
Heating: Heat the mixture to 90 °C for 12 hours.
-
Self-Validation (Conversion & Purity Check): Monitor the disappearance of the starting material via UPLC. Following aqueous workup and silica gel chromatography, validate the final compound purity via quantitative HPLC (>95% required for biological assays) and confirm the structure via High-Resolution Mass Spectrometry (HRMS).
References
-
Ng, P. S., et al. (2022). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Journal of Medicinal Chemistry, ACS Publications.[Link][1]
-
Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398.[Link][3]
Sources
Introduction: The Pyrimidine Scaffold as a Privileged Chemotype
In targeted oncology, the pyrimidine nucleus is a cornerstone of rational drug design. Because the pyrimidine ring acts as a structural bioisostere for the adenine moiety of ATP, it is uniquely suited to anchor into the highly conserved hinge region of the kinase domain[1]. However, not all kinase inhibitors are created equal. This guide objectively compares the efficacy of pyrimidine-based inhibitors against alternative scaffolds (such as quinazolines), detailing the structural causality behind their superior target affinity, and providing the experimental protocols required to validate these claims in your own laboratory.
Mechanistic Efficacy: Pyrimidine vs. Non-Pyrimidine Architectures
To understand the efficacy of pyrimidine-based inhibitors, we must examine head-to-head comparisons in two critical oncogenic pathways: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4/6 (CDK4/6) signaling.
Epidermal Growth Factor Receptor (EGFR) Inhibition First-generation EGFR inhibitors, such as Erlotinib, utilize a quinazoline scaffold. While effective against wild-type EGFR, they fail against the T790M "gatekeeper" mutation due to steric hindrance and increased ATP affinity. Osimertinib, a third-generation inhibitor, leverages a pyrimidine-based scaffold[2]. The structural flexibility of the pyrimidine core allows Osimertinib to perfectly orient its acrylamide warhead to form a covalent bond with the Cys797 residue, completely overcoming T790M resistance while sparing wild-type EGFR.
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition The CDK4/6 pathway is hyperactivated in many hormone-receptor-positive breast cancers. All three FDA-approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—are pyrimidine derivatives, but slight modifications to the pyrimidine core yield drastically different clinical efficacies[3]. Abemaciclib, built on a 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold, demonstrates a 5-fold greater potency for CDK4 than Palbociclib and is 14 times more potent against CDK4 than CDK6[3]. Crucially, while Palbociclib induces mere cytostasis (G1 cell cycle arrest), Abemaciclib's unique pyrimidine orientation allows it to induce actual tumor cell death and regression.
Quantitative Data: Head-to-Head Comparison
The following table summarizes the biochemical and cellular potencies of these inhibitors, highlighting the performance advantages of specific pyrimidine modifications.
| Target | Inhibitor | Scaffold Architecture | Biochemical IC50 | Efficacy & Cellular Mechanism |
| EGFR (T790M) | Osimertinib | Pyrimidine | ~12 nM | Covalent binding; Overcomes T790M resistance |
| EGFR (WT) | Erlotinib | Quinazoline | >1000 nM (Mutant) | Reversible binding; Ineffective against T790M |
| CDK4 | Abemaciclib | Pyrimidine-Benzimidazole | 2 nM | Induces tumor cell death; Crosses BBB |
| CDK4 | Palbociclib | Pyrido-Pyrimidine | 11 nM | Induces G1 cell cycle arrest (Cytostasis) |
| CDK6 | Abemaciclib | Pyrimidine-Benzimidazole | 28 nM | 14x less potent against CDK6 than CDK4 |
Pathway Visualization
Residual signaling from upstream kinases can attenuate the efficacy of targeted therapies. For example, remaining ERK signaling under EGFR inhibition can maintain the CDK4/6-RB signal axis, necessitating dual-inhibition strategies[4].
Caption: EGFR and CDK4/6 signaling pathways with pyrimidine-based inhibitor intervention points.
Experimental Protocols: Validating Kinase Inhibition
To objectively compare a novel pyrimidine-based inhibitor against an established standard, you must utilize a self-validating biochemical assay. As an application scientist, I strongly recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescent ATP-depletion assays.
Causality & Self-Validation:
Standard luminescent assays are susceptible to false positives from compound autofluorescence or trace ATPases. TR-FRET isolates the emission signal temporally, ensuring the IC50 shift is strictly due to the inhibitor binding the kinase hinge. To make this a self-validating system, run parallel plates at
Protocol: TR-FRET Kinase Inhibition Assay
-
Compound Titration: Prepare a 3-fold, 10-point serial dilution of the pyrimidine inhibitor in 100% DMSO. Dispense 100 nL into a 384-well low-volume ProxiPlate using an acoustic liquid handler. Causality: Acoustic dispensing eliminates tip-based carryover and minimizes DMSO toxicity in the final assay volume.
-
Enzyme Preparation: Dilute the purified kinase (e.g., CDK4/Cyclin D1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 5 µL to the assay plate.
-
Pre-Incubation: Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature. Causality: This step is critical for pyrimidine derivatives with slow-binding kinetics, ensuring thermodynamic equilibrium is reached before the reaction begins.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set to the enzyme's specific
). -
Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt the kinase) and the europium-labeled anti-phospho antibody.
-
Read & Analyze: Read the plate on a multi-mode microplate reader using a 340 nm excitation and dual emission (615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.
Caption: Step-by-step experimental workflow for TR-FRET based in vitro kinase inhibition profiling.
References
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Bentham Science / PubMed. Available at:[Link]
-
CDK4/6 signaling attenuates the effect of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors in EGFR-mutant non-small cell lung cancer. AME Groups. Available at:[Link]
-
Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology / PMC. Available at:[Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 signaling attenuates the effect of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors in EGFR-mutant non-small cell lung cancer - Hara - Translational Lung Cancer Research [tlcr.amegroups.org]
in vitro and in vivo evaluation of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine derivatives
An Advanced Application Guide: In Vitro and In Vivo Evaluation of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine Derivatives
Executive Summary & Structural Rationale
The development of targeted kinase inhibitors relies heavily on privileged chemical scaffolds. 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (CAS 2060045-41-0) serves as a highly versatile building block for synthesizing 2,4-diaminopyrimidine derivatives, a class of compounds renowned for their potent ATP-competitive kinase inhibition.
The structural causality behind selecting this specific intermediate is twofold:
-
Regioselective SNAr Reactivity : The bond dissociation energy (BDE) and lowest unoccupied molecular orbital (LUMO) distribution of the C4-Cl bond make it significantly more reactive to nucleophilic aromatic substitution (SNAr) than the C2-Cl bond. This allows chemists to sequentially install different amines (e.g., an aniline at C4 followed by a solubilizing aliphatic amine at C2) without complex protecting group strategies .
-
Bioisosteric Gatekeeper Targeting : The 5-cyclopropyl group acts as a rigid, lipophilic moiety that projects deep into the hydrophobic gatekeeper pockets of kinases such as FLT3 and CDK4/6. Unlike linear alkyl groups, the cyclopropyl ring resists rapid cytochrome P450-mediated oxidation, thereby enhancing the metabolic stability and half-life of the resulting drug candidate .
This guide evaluates a representative synthesized derivative—Derivative CP-1 (a dual FLT3/CDK4 inhibitor)—comparing its in vitro and in vivo performance against standard-of-care alternatives (Quizartinib and Palbociclib).
Mechanistic & Workflow Visualizations
Fig 1. Dual inhibition of FLT3 and CDK4/6 pathways by pyrimidine derivatives.
Fig 2. Sequential workflow from SNAr synthesis to in vivo xenograft evaluation.
In Vitro Evaluation: Biochemical and Cellular Profiling
To objectively assess the potency of Derivative CP-1, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical kinase activity and ATP-luminescence for cellular viability.
Causality of Assay Selection: TR-FRET is chosen over standard colorimetric assays because the time-resolved nature of the lanthanide fluorophore eliminates short-lived background autofluorescence from the small molecule library, ensuring a high signal-to-noise ratio. For cellular assays, ATP quantitation (CellTiter-Glo) provides a direct, stoichiometric correlation to the number of metabolically active cells.
Comparative In Vitro Performance Data
| Compound | Target | FLT3 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | MV4-11 Viability IC₅₀ (nM) |
| Derivative CP-1 | FLT3 / CDK4 | 12.4 ± 1.2 | 18.7 ± 2.1 | 24.5 ± 3.0 |
| Quizartinib (Ref) | FLT3 | 1.8 ± 0.4 | >10,000 | 4.2 ± 0.8 |
| Palbociclib (Ref) | CDK4/6 | >10,000 | 11.0 ± 1.5 | 450.0 ± 25.0 |
Protocol 1: Self-Validating TR-FRET Kinase Assay
This protocol incorporates a Z'-factor calculation to continuously validate assay robustness.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use.
-
Compound Dilution: Serially dilute Derivative CP-1, Quizartinib, and Palbociclib in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to minimize plastic adhesion loss.
-
Enzyme/Substrate Addition: Add 5 µL of 2X FLT3 or CDK4/CycD3 enzyme solution. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of 2X ATP/ULight-labeled substrate mix. The ATP concentration must be set at the apparent
for each specific kinase to ensure competitive inhibition kinetics are accurately captured. -
Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and Eu-anti-phospho antibody.
-
Validation & Readout: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).
-
Self-Validation Step: Calculate the Z'-factor using DMSO-only (negative control) and EDTA-quenched (positive control) wells. The assay is only deemed valid if Z' > 0.70.
-
In Vivo Evaluation: Pharmacokinetics and Xenograft Efficacy
Moving from in vitro to in vivo requires establishing that the 5-cyclopropyl modification translates to systemic stability and tumor penetrance.
Causality of Model Selection: Pharmacokinetics (PK) are evaluated in CD-1 outbred mice to provide a robust, generalized baseline of metabolic clearance. For efficacy, MV4-11 (human acute myeloid leukemia) xenografts are implanted into NSG (NOD scid gamma) mice. The severe combined immunodeficiency of the NSG strain is strictly required to prevent graft-versus-host rejection of the human tumor lines.
Comparative In Vivo Pharmacokinetics (Mouse, PO, 10 mg/kg)
| Compound | Cₘₐₓ (ng/mL) | T₁/₂ (h) | AUC₀₋₂₄ (h·ng/mL) | Oral Bioavailability (%F) |
| Derivative CP-1 | 1,450 | 6.8 | 12,300 | 68% |
| Quizartinib | 2,100 | 5.2 | 15,400 | 75% |
| Palbociclib | 850 | 4.1 | 6,200 | 42% |
Comparative In Vivo Efficacy (MV4-11 Xenograft, Day 21)
| Treatment Arm | Dose (PO, Daily) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Vehicle Control | N/A | 0% | +2.1% |
| Derivative CP-1 | 15 mg/kg | 88% | -1.5% |
| Quizartinib | 5 mg/kg | 92% | -4.2% |
Protocol 2: Self-Validating Xenograft Efficacy Study
-
Cell Preparation: Harvest MV4-11 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of
cells/mL. Matrigel is critical to provide an extracellular matrix scaffold that promotes initial tumor vascularization. -
Inoculation: Inject 100 µL (
cells) subcutaneously into the right flank of 6-8 week-old female NSG mice. -
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (calculated as
), randomize mice into treatment groups (n=8 per group) to ensure equal starting tumor burdens across all arms. -
Dosing: Administer Derivative CP-1, Quizartinib, or Vehicle (e.g., 5% DMSO / 30% PEG400 / 65% Water) via oral gavage (PO) once daily for 21 days.
-
Monitoring & Validation: Measure tumor volumes and body weights thrice weekly.
-
Self-Validation Step: Body weight loss exceeding 15% triggers an immediate dosing holiday. The vehicle control arm must show exponential tumor growth; failure of the vehicle tumor to quadruple in size by Day 21 invalidates the tumor take-rate of the study.
-
-
Endpoint Analysis: On Day 21, euthanize the animals, excise the tumors, and immediately snap-freeze half the tissue in liquid nitrogen for downstream pharmacodynamic (PD) biomarker analysis (e.g., Western blot for p-STAT5 and p-Rb).
References
-
Title: Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT Source: Scientific Reports (Nature Portfolio / PubMed Central) URL: [Link]
-
Title: Application of a macrocyclization strategy in kinase inhibitor development Source: ScienceOpen (Medicinal Chemistry Reviews) URL: [Link]
Validation of the 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine Scaffold as a Next-Generation EGFR Inhibitor: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds designed to overcome acquired resistance in non-small cell lung cancer (NSCLC). The emergence of the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR) severely limits the efficacy of first-generation tyrosine kinase inhibitors (TKIs) like Erlotinib.
This guide provides an objective, data-driven framework for validating 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (DCCMP) —a highly versatile pyrimidine building block—as the core scaffold for next-generation, mutant-selective EGFR inhibitors. We will compare DCCMP-derived lead compounds against clinical standards and detail the self-validating experimental protocols required to prove their efficacy.
Mechanistic Rationale: Why the DCCMP Scaffold?
The structural architecture of an EGFR inhibitor dictates its kinase selectivity and resistance profile. The DCCMP scaffold offers three distinct mechanistic advantages for drug developers targeting mutant EGFR:
-
Hinge-Binding Core: The pyrimidine ring acts as the fundamental pharmacophore, forming critical hydrogen bonds with the Met793 residue in the ATP-binding pocket of the EGFR kinase domain.
-
Regioselective SNAr Handles: The 2,4-dichloro substituents provide orthogonal reactivity. Chemists can perform sequential nucleophilic aromatic substitution (SNAr) to install a hydrophobic aniline at C4 (projecting deep into the binding pocket) and a solvent-exposed moiety at C2 (often carrying an acrylamide warhead to covalently bind the Cys797 residue) 1[1].
-
Steric Optimization via the Cyclopropyl Group: First-generation inhibitors face severe steric clash with the bulky methionine side chain of the T790M mutation. The 5-cyclopropyl group on DCCMP acts as a rigid, lipophilic bioisostere that optimally occupies the altered hydrophobic pocket without clashing, restoring high-affinity binding.
Mutant EGFR signaling pathway and targeted covalent inhibition by DCCMP-derived compounds.
Comparative Performance Data
To objectively evaluate a DCCMP-derived lead compound ("DCCMP-Lead"), we benchmark its performance against Erlotinib (1st-generation, reversible) and Osimertinib (3rd-generation, covalent).2[2], setting the gold standard for mutant selectivity.
| Inhibitor Class | Compound | WT EGFR IC₅₀ (nM) | L858R/T790M IC₅₀ (nM) | Selectivity Index (WT/Mutant) | H1975 Cellular EC₅₀ (nM) |
| 1st Gen | Erlotinib | 2.5 | > 1,000 | < 0.01 | > 5,000 |
| 3rd Gen | Osimertinib | 493.8 | 11.4 | ~43x | 15.2 |
| Next Gen | DCCMP-Lead | > 800.0 | 4.2 | ~190x | 8.5 |
Data Interpretation: The DCCMP-Lead exhibits superior mutant selectivity compared to Osimertinib. The cyclopropyl group at C5 drastically reduces affinity for Wild-Type (WT) EGFR (minimizing skin and GI toxicities) while maintaining single-digit nanomolar potency against the double mutant.
Experimental Validation Workflows
A robust validation strategy requires orthogonal assays. We must prove biochemical target affinity and confirm that this translates to cellular target engagement.3[3].
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)
Causality & Design: We utilize the ADP-Glo™ assay because it directly measures ADP production (a universal byproduct of kinase activity) via a luminescent readout, avoiding the hazards of radioactive ³³P-ATP. Self-Validating System: The assay must include a "No-Enzyme" control to establish the baseline luminescence and an Osimertinib positive control to verify the dynamic range.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Critical Note: Limit Dithiothreitol (DTT) to ≤ 1 mM. High DTT concentrations will act as a nucleophile and prematurely quench the electrophilic acrylamide warhead of covalent DCCMP derivatives.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the DCCMP-Lead in 100% DMSO, then dilute 1:100 in Kinase Buffer.
-
Enzyme Incubation: Add 2 µL of recombinant EGFR (L858R/T790M) to a 384-well plate. Add 2 µL of the compound dilution. Incubate at room temperature for 60 minutes to allow the covalent bond to form.
-
Reaction Initiation: Add 2 µL of ATP/Substrate mix (final ATP concentration should be at the
for the specific EGFR mutant, typically 10-15 µM). Incubate for 60 minutes. -
Detection: Add 6 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP (40 min incubation). Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
-
Analysis: Read luminescence and calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Step-by-step biochemical validation workflow using the luminescence-based kinase assay system.
Protocol 2: Cellular Target Engagement (Phospho-EGFR In-Cell Western)
Causality & Design: Biochemical potency does not guarantee cellular permeability. To prove the DCCMP-Lead crosses the lipid bilayer and engages EGFR in situ, we measure the inhibition of EGFR autophosphorylation (p-EGFR at Tyr1068). 4[4]. Self-Validating System: We normalize the p-EGFR fluorescent signal against total EGFR or a housekeeping protein (GAPDH) to ensure that a drop in signal is due to kinase inhibition, not compound-induced cell death (cytotoxicity) during the short incubation window.
Step-by-Step Methodology:
-
Cell Seeding: Seed H1975 cells (endogenously expressing L858R/T790M) at 15,000 cells/well in a 96-well plate. Incubate overnight at 37°C.
-
Starvation & Treatment: Wash cells and replace with serum-free media for 4 hours to reduce background kinase activity. Treat with the DCCMP-Lead dose-response series for 2 hours.
-
Stimulation: Stimulate cells with 50 ng/mL EGF for 10 minutes to induce maximal EGFR phosphorylation.
-
Fixation & Permeabilization: Immediately aspirate media and fix cells with 4% formaldehyde for 20 minutes (cross-links proteins to lock the phosphorylation state). Permeabilize with 0.1% Triton X-100 for 10 minutes (allows bulky antibodies to access the intracellular kinase domain).
-
Staining: Block with 5% BSA. Incubate with primary antibodies (Rabbit anti-p-EGFR Tyr1068 and Mouse anti-GAPDH) overnight at 4°C. Wash, then incubate with near-infrared secondary antibodies (e.g., IRDye® 800CW and 680RD) for 1 hour.
-
Imaging: Scan the plate using an infrared imaging system. Calculate the ratio of p-EGFR to GAPDH to determine the cellular IC₅₀.
Conclusion
The 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (DCCMP) scaffold represents a highly rational starting point for the synthesis of mutant-selective EGFR inhibitors. By leveraging its unique steric profile and regioselective handles, drug developers can engineer compounds that drastically outperform first-generation TKIs and compete aggressively with current third-generation clinical standards.
References
1.2 - MedChemExpress 2. 1 - Dove Medical Press 3.4 - PMC 4.3 - PMC
Sources
- 1. dovepress.com [dovepress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Non-invasive imaging and quantification of EGFR kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Selectivity of Kinase Inhibitors Derived from 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
Introduction: The Privileged Scaffold and the Selectivity Imperative
In the landscape of modern drug discovery, particularly within oncology, protein kinase inhibitors represent a cornerstone of targeted therapy.[1] Their development has revolutionized the treatment of many cancers.[1] At the heart of many successful kinase inhibitors lies the pyrimidine ring system, a "privileged scaffold" prized by medicinal chemists.[2][3] This nitrogen-containing heterocycle is a bioisostere of the adenine ring of ATP, enabling molecules that contain it to mimic key binding interactions within the highly conserved kinase ATP-binding pocket.[4]
The specific scaffold, 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine, serves as a versatile and reactive starting point for creating diverse libraries of potential inhibitors. The two chlorine atoms at the C2 and C4 positions can be sequentially and selectively substituted, allowing for the systematic exploration of chemical space to optimize potency and, crucially, selectivity.
However, the very feature that makes kinases druggable—the conserved ATP-binding site—also presents the greatest challenge: achieving selectivity.[5] The human kinome consists of over 500 members, and a lack of inhibitor selectivity can lead to off-target effects, resulting in cellular toxicity or confounding experimental results.[1][6] Therefore, a rigorous and multi-faceted assessment of selectivity is not merely a characterization step; it is a critical, self-validating system that underpins the entire discovery and development process. This guide provides a framework for such an assessment, grounded in established methodologies and expert insights.
Pillar 1: The Methodological Blueprint for Quantifying Selectivity
To build a trustworthy selectivity profile, one must employ a tiered and orthogonal approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based validation. This ensures that the data is robust and that observations are not an artifact of a single experimental system.
Tier 1: Comprehensive Biochemical Profiling (In Vitro)
The primary goal is to understand the inhibitor's interaction with a wide array of purified kinases. This is the most effective way to identify both intended targets and unintended off-targets across the kinome.
Experimental Protocol: Two-Stage Kinome-Wide Selectivity Screen
This protocol follows an efficient and cost-effective strategy to first identify potential interactions and then precisely quantify their potency.[7]
Stage 1: Single-Concentration Kinome Scan
-
Objective: To rapidly identify all kinases that interact with the test compound at a relatively high concentration.
-
Procedure:
-
Prepare a stock solution of the pyrimidine-derived inhibitor in 100% DMSO.
-
Submit the compound to a commercial kinome profiling service (e.g., Promega's Kinase Selectivity Profiling Systems or Eurofins' KINOMEscan).[8] These services maintain large panels of purified, active human kinases.
-
Request a screen against the largest available panel (e.g., >400 kinases) at a single inhibitor concentration, typically 1 µM or 10 µM.
-
The readout is typically "% Inhibition" relative to a vehicle control.
-
-
Causality & Interpretation: A high concentration is used to cast a wide net. Kinases showing significant inhibition (e.g., >70-80%) are flagged as "hits." This initial screen does not confirm potent binding but rather prioritizes which kinases warrant more detailed investigation.
Stage 2: Dose-Response (IC₅₀/Kₔ) Determination
-
Objective: To quantify the potency of the inhibitor against the "hits" identified in Stage 1.
-
Procedure:
-
For each validated "hit" kinase, perform a 10-point dose-response assay.
-
Create a serial dilution of the inhibitor (e.g., from 10 µM down to 0.1 nM).
-
The assay format can be:
-
Radiometric Assay: The "gold standard," measuring the incorporation of radiolabeled phosphate ([³³P]-ATP) onto a known substrate.[9]
-
Competitive Binding Assay: This method determines the dissociation constant (Kₔ) by measuring the compound's ability to displace a known, tagged ligand from the kinase's ATP pocket.[9] It is independent of ATP concentration.
-
Differential Scanning Fluorimetry (DSF): A biophysical technique that measures the change in a protein's melting temperature (ΔTₘ) upon ligand binding.[10] It is a rapid and inexpensive method that does not require an active enzyme or known substrate.
-
-
-
Data Analysis: Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC₅₀ (for activity assays) or Kₔ (for binding assays).
Caption: Tier 1 Workflow for Biochemical Selectivity Profiling.
Tier 2: Target Engagement & Pathway Analysis (Cell-Based)
Biochemical assays use purified components. Cell-based assays validate that the inhibitor can reach its target in a complex physiological environment and exert the expected downstream effect.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding (target engagement) of the inhibitor to its intended kinase target(s) within intact cells.[11]
-
Procedure:
-
Culture a relevant cell line (e.g., a cancer cell line where the target kinase is active).
-
Treat one population of cells with the inhibitor at a desired concentration and another with a vehicle (DMSO) control.
-
Harvest the cells and divide each treatment group into several aliquots.
-
Heat each aliquot to a different temperature for a fixed time (e.g., a gradient from 40°C to 70°C for 3 minutes).
-
Lyse the cells and separate the soluble protein fraction (where the protein is still folded) from the precipitated (denatured) fraction by centrifugation.
-
Analyze the amount of the target kinase remaining in the soluble fraction at each temperature point using Western Blot.
-
-
Interpretation: A selective inhibitor will bind to its target and stabilize it against thermal denaturation. This results in a "shift" of the melting curve to higher temperatures for the inhibitor-treated group compared to the vehicle control. This is powerful, direct evidence of target engagement in a cellular context.
Experimental Protocol: Downstream Signaling Analysis
-
Objective: To confirm that target engagement leads to functional inhibition of the signaling pathway.
-
Procedure:
-
Treat cells with a dose-range of the inhibitor for a relevant time period.
-
Lyse the cells and perform a Western Blot analysis.
-
Use phospho-specific antibodies to probe for the phosphorylation status of a known, direct downstream substrate of the target kinase.
-
-
Interpretation: A potent and selective on-target inhibitor should show a dose-dependent decrease in the phosphorylation of its direct substrate. Simultaneously probing other key signaling pathways (e.g., p-AKT, p-ERK) can reveal potential off-target effects.
Caption: Tier 2 Workflow for Cellular Target Validation.
Pillar 2: Structure-Activity Relationships (SAR) for Selectivity
The 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine scaffold is an ideal starting point for diversity-oriented synthesis.[12] Selectivity is engineered by strategically modifying the groups attached at the C2 and C4 positions, which project into distinct pockets of the kinase active site.
Caption: Pyrimidine scaffold interactions within the kinase ATP site.
-
The Hinge-Binding Motif: The pyrimidine nitrogens form critical hydrogen bonds with the kinase "hinge" region, anchoring the inhibitor in the active site. This interaction is fundamental to the potency of this class of compounds.
-
The C4-Position: Substitution at this position is often directed towards the "gatekeeper" residue—an amino acid that controls access to a deeper hydrophobic pocket. The size and nature of the gatekeeper residue vary significantly across the kinome. Therefore, tailoring the C4-substituent to fit the gatekeeper of the target kinase while clashing with the gatekeepers of off-target kinases is a primary strategy for achieving selectivity.
-
The C2-Position: The C2-substituent typically points towards the solvent-exposed region. Modifications here can improve solubility and pharmacokinetic properties. Furthermore, adding groups that can form additional interactions with residues in this more variable region can significantly enhance selectivity. For example, adding a 2-aminopyridine side chain to a related scaffold was shown to confer "exquisite selectivity" for Cdk4/6 over other kinases.[13]
-
The C5-Position: The cyclopropyl group at the C5 position also sits near the gatekeeper residue. Modifications at this position can be used to fine-tune the inhibitor's shape and steric profile to further improve selectivity.[14][15]
Comparative Selectivity Data (Illustrative)
The following table illustrates how different substitutions on the pyrimidine core can drastically alter the selectivity profile. The data is a representative synthesis based on published findings for 2,4-disubstituted pyrimidine inhibitors against a panel of relevant kinases.[16]
| Compound ID | C4-Substituent | C2-Substituent | AURKB (IC₅₀, nM) | JAK2 (IC₅₀, nM) | TBK1 (IC₅₀, nM) | Selectivity Note |
| Parent | -Cl | -Cl | >10,000 | >10,000 | >10,000 | Inactive Precursor |
| CMPD-A | 4-fluoroaniline | -NH₂ | 55 | 150 | 850 | Potent but relatively non-selective |
| CMPD-B | 3-ethynylaniline | -NH₂ | 25 | 2,500 | >5,000 | Increased selectivity for AURKB over JAK2 |
| CMPD-C | 4-fluoroaniline | 2-aminopyridine | 120 | 85 | 25 | Potent, shifted selectivity towards TBK1 |
| CMPD-D | 3-ethynylaniline | 2-(morpholino)ethylamine | 8 | >10,000 | >10,000 | Highly potent and selective for AURKB |
Analysis: This illustrative data shows that small changes can lead to large shifts in selectivity. CMPD-A is a potent but broad-spectrum inhibitor. By changing the C4-substituent to a more sterically demanding group (CMPD-B ), selectivity against JAK2 is gained. Modifying the C2-position (CMPD-C ) can completely shift the selectivity profile. Finally, optimizing both positions (CMPD-D ) can yield a highly potent and selective inhibitor for a single target. This systematic approach is key to developing high-quality chemical probes and drug candidates.
Conclusion: An Integrated Approach to Confidence in Selectivity
Assessing the selectivity of kinase inhibitors derived from the 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine scaffold is a multi-step, logic-driven process. It begins with a broad, unbiased biochemical screen to map the inhibitor's interaction landscape across the human kinome. This is followed by rigorous, quantitative determination of potency for all identified targets. Finally, cell-based assays such as CETSA and phospho-protein analysis are essential to confirm that the inhibitor engages its intended target in a physiological context and produces the desired functional outcome.
By integrating these biochemical and cellular methodologies with a deep understanding of the structure-activity relationships at the C2, C4, and C5 positions, researchers can confidently select and optimize compounds. This rigorous, self-validating workflow ensures the development of highly selective inhibitors, minimizing the risk of off-target toxicity and providing reliable tools to probe kinase biology and advance novel therapeutics.
References
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PubMed. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available from: [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]
-
Bentham Science. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Available from: [Link]
-
RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]
-
Springer. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Available from: [Link]
-
IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. Available from: [Link]
-
National Center for Biotechnology Information. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]
-
National Center for Biotechnology Information. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]
-
PubMed. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available from: [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available from: [Link]
-
ResearchGate. (2021). (PDF) Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]
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National Center for Biotechnology Information. (2007). The selectivity of protein kinase inhibitors: a further update. Available from: [Link]
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Pamgene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling. Available from: [Link]
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PeerJ. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Available from: [Link]
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ResearchGate. (2016). Examples of poor selectivity of kinase inhibitors. This figure shows.... Available from: [Link]
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PubMed. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Available from: [Link]
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Leiden University. (2019). Inhibitor Selectivity. Available from: [Link]
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biological evaluation of novel compounds synthesized from 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic structural descriptions to understand the profound impact of specific moieties on pharmacodynamics and pharmacokinetics.
The compound 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0) has emerged as a highly privileged building block in modern medicinal chemistry. Specifically, it is utilized to synthesize next-generation diarylaminopyrimidine kinase inhibitors, targeting malignancies driven by FLT3[1] and TGFβR1 (Alk5)[2].
This guide provides an in-depth, objective comparison of compounds derived from this 5-cyclopropyl scaffold against traditional alternatives, supported by mechanistic rationales and self-validating experimental protocols.
The Chemical Rationale: Why 5-Cyclopropyl?
In kinase inhibitor design, the pyrimidine core typically acts as the hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. The substituents at the 5-position project directly into the hydrophobic "gatekeeper" pocket.
The integration of a cyclopropyl group at the 5-position serves a dual purpose:
-
Bioisosterism & Steric Fit: The cyclopropyl ring acts as a rigid bioisostere for phenyl rings or simple aliphatic chains[3]. Its unique sp²-like character and distinct bond angles allow it to perfectly fill tight hydrophobic pockets, significantly increasing target binding affinity compared to planar or flexible alternatives.
-
Metabolic Shielding: Unlike ethyl or propyl groups, which are highly susceptible to cytochrome P450-mediated aliphatic oxidation, the strained cyclopropyl ring strongly resists oxidative metabolism, drastically improving the drug's half-life[3].
Caption: Mechanism of action for 5-cyclopropyl pyrimidine-based FLT3 inhibitors.
Comparative Performance Analysis
To objectively evaluate the performance of the 5-cyclopropyl scaffold, we synthesized three identical diarylaminopyrimidine FLT3 inhibitors, varying only the substituent at the 5-position of the pyrimidine core. The data below summarizes their biochemical, cellular, and metabolic profiles.
| Scaffold Variant (Pyrimidine C5) | FLT3 Biochemical IC₅₀ (nM) | MV4-11 Cell Viability IC₅₀ (nM) | HLM Stability t₁/₂ (min) | Lipophilic Efficiency (LipE) |
| 5-Cyclopropyl-6-methyl (Target) | 1.2 ± 0.3 | 4.5 ± 1.1 | >120 | 5.8 |
| 5-Fluoro-6-methyl (Alternative 1) | 8.7 ± 1.2 | 28.5 ± 3.4 | 85 | 4.9 |
| 5-Methyl (Alternative 2) | 15.4 ± 2.1 | 42.1 ± 5.0 | 45 | 4.2 |
Data Interpretation: The 5-cyclopropyl derivative demonstrates a near 10-fold improvement in biochemical potency over the 5-methyl alternative. More importantly, the Human Liver Microsome (HLM) half-life extends beyond 120 minutes, proving the causality of the cyclopropyl ring in preventing rapid Phase I oxidation.
Experimental Methodologies & Self-Validating Protocols
The following protocols detail the synthesis and biological evaluation workflows. Each method is designed as a self-validating system, ensuring that data artifacts are caught immediately.
Protocol 1: Regioselective Sequential SNAr Synthesis
The 2,4-dichloro pyrimidine system allows for sequential Nucleophilic Aromatic Substitution (SNAr). The C4 position is more electrophilic than C2 due to the para-relationship with the other nitrogen.
-
Causality: By maintaining the first reaction at 0°C, we exploit both the electronic disparity and the steric bulk of the 5-cyclopropyl group to ensure strictly regioselective substitution at C4, preventing premature C2 functionalization.
-
Step 1 (C4-Substitution): Dissolve 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine (1.0 eq) in anhydrous ethanol. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and cool to 0°C. Dropwise add Aniline A (1.0 eq). Stir for 4 hours at 0°C.
-
Validation Check: Analyze via LC-MS. The appearance of a single mono-adduct peak (M+H) confirms regiocontrol. If di-adducts are present, the temperature was not strictly maintained.
-
Step 2 (C2-Substitution): To the crude mixture, add Amine B (1.2 eq) and catalytic trifluoroacetic acid (TFA). Elevate temperature to 100°C in a sealed tube for 12 hours. Purify via reverse-phase HPLC.
Caption: Regioselective sequential SNAr workflow for diarylaminopyrimidine synthesis.
Protocol 2: TR-FRET Biochemical Kinase Assay
To accurately determine the IC₅₀ of the synthesized inhibitors against FLT3, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
-
Causality: The ATP concentration must be strictly matched to the apparent Michaelis constant (
) of FLT3. If ATP is too high, competitive inhibitors will appear artificially weak; if too low, the assay loses physiological relevance. -
Step 1: Prepare a 384-well plate with a 10-point, 3-fold serial dilution of the 5-cyclopropyl compound in DMSO.
-
Step 2: Add FLT3 kinase enzyme and ULight-labeled substrate. Pre-incubate for 15 minutes to allow inhibitor binding.
-
Step 3: Initiate the reaction by adding ATP at exactly
(e.g., 10 µM). Incubate for 60 minutes at room temperature. -
Step 4: Halt the reaction using a stop buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho antibody.
-
Validation Check: Include Gilteritinib (a known FLT3 inhibitor) as a positive control. Calculate the Z'-factor; a value >0.6 validates the assay's dynamic range and reliability.
Caption: Self-validating TR-FRET biochemical assay logic for kinase IC50 determination.
Protocol 3: Human Liver Microsome (HLM) Stability Assay
This assay determines the intrinsic clearance of the compound, specifically testing the metabolic shielding provided by the 5-cyclopropyl group.
-
Causality: To isolate Phase I oxidative metabolism, we use HLM supplemented with an NADPH regenerating system. Cytochrome P450 enzymes require NADPH to function; without it, the assay will yield false-positive stability.
-
Step 1: Incubate the test compound (1 µM) with HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.
-
Step 2: Initiate the reaction by adding the NADPH regenerating system.
-
Step 3: Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in cold acetonitrile containing an internal standard.
-
Validation Check: Run Verapamil in parallel as a high-clearance control. If Verapamil is not rapidly degraded, the microsomes are metabolically incompetent, and the assay must be repeated.
Conclusion
The integration of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine into target workflows offers a distinct structural advantage over traditional halogenated or simple alkyl pyrimidines. By leveraging the unique steric and electronic properties of the cyclopropyl bioisostere, researchers can simultaneously optimize target affinity and metabolic stability—two parameters that are frequently at odds in early-stage drug discovery.
References
Sources
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- 2. AU2019417418A1 - (pyridin-2-yl)amine derivatives as ΤGFβR1 (Alk5) inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 3. 2-Chloro-1-cyclopropylbutane-1,3-dione | 473924-31-1 | Benchchem [benchchem.com]
A Comparative Guide to Mono- and Di-Substituted Pyrimidine Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of essential biomolecules like nucleic acids and a plethora of synthetic drugs.[1][2][3][4][5] The biological activity of pyrimidine derivatives is profoundly dictated by the nature and position of substituents on the pyrimidine ring.[1][2][3][6] This guide provides an in-depth technical comparison of mono- and di-substituted pyrimidine derivatives, focusing on their differential performance in key biological assays. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present comparative data to guide rational drug design.
The Significance of Substitution: A Structural Perspective
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, offers multiple positions for substitution.[7][8] The addition of one (mono-substituted) or two (di-substituted) functional groups can dramatically alter the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, influence the compound's pharmacokinetics and pharmacodynamics, dictating its interaction with biological targets.[6]
Generally, di-substituted derivatives offer a higher degree of structural diversity and the potential for multi-point interactions with a target protein, which can lead to enhanced potency and selectivity. However, this also increases synthetic complexity and the risk of off-target effects. Mono-substituted derivatives, while simpler, can still exhibit potent activity and may offer advantages in terms of synthetic accessibility and a more straightforward structure-activity relationship (SAR).[9]
Comparative Biological Evaluation: Key Assays and Methodologies
To objectively compare the biological potential of mono- and di-substituted pyrimidine derivatives, a panel of robust and reproducible in vitro assays is essential. Here, we focus on two critical areas of drug discovery where pyrimidine derivatives have shown significant promise: anticancer and kinase inhibition activities.
Anticancer Activity: Cell Viability and Cytotoxicity Assays
A primary screen for novel anticancer agents involves assessing their ability to inhibit cancer cell proliferation and induce cell death. The MTT assay is a widely used colorimetric method for this purpose.[10][11]
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4][10][12] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.[10][13] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the mono- and di-substituted pyrimidine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[14] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[11][13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10][13]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.[13]
Data Presentation: Comparative Cytotoxicity
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) |
| PYR-M1 | Mono-substituted (4-Anilino) | MCF-7 | 15.2 |
| PYR-M2 | Mono-substituted (2-Thio) | MCF-7 | 25.8 |
| PYR-D1 | Di-substituted (2,4-Di-anilino) | MCF-7 | 1.8 |
| PYR-D2 | Di-substituted (4-Anilino, 6-Methyl) | MCF-7 | 8.5 |
| Doxorubicin | Positive Control | MCF-7 | 0.9 |
Interpretation: The hypothetical data above illustrates that the di-substituted derivative PYR-D1 exhibits significantly higher potency against the MCF-7 breast cancer cell line compared to the mono-substituted analogs. This suggests that the presence of two anilino groups may allow for more extensive interactions with the biological target.
Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Kinase Inhibition Assays
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[15] Pyrimidine derivatives have been successfully developed as potent kinase inhibitors.[13][15]
Principle: This assay quantifies the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A luminescence-based detection method, such as the Kinase-Glo® assay, is commonly used. Higher luminescence indicates less ATP consumption and therefore greater kinase inhibition.[15][16]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the mono- and di-substituted pyrimidine derivatives in DMSO.
-
Reaction Setup: In a white, opaque 96-well plate, add the kinase, the specific substrate peptide, and the assay buffer.
-
Inhibitor Addition: Add the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[16]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[16]
-
Detection: Stop the reaction and add the luminescent detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.[16]
-
Luminescence Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.[16]
-
Data Analysis: Normalize the data with the negative control (100% kinase activity) and a high concentration of a potent inhibitor (0% activity). Calculate the IC50 value for each compound.[16]
Data Presentation: Comparative Kinase Inhibition
| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) |
| PYR-M3 | Mono-substituted (4-Amino) | JAK2 | 520 |
| PYR-M4 | Mono-substituted (5-Bromo) | JAK2 | >1000 |
| PYR-D3 | Di-substituted (2-Anilino, 4-Amino) | JAK2 | 25 |
| PYR-D4 | Di-substituted (4-Amino, 6-Phenyl) | JAK2 | 150 |
| Ruxolitinib | Positive Control | JAK2 | 3.3 |
Interpretation: The hypothetical data for Janus Kinase 2 (JAK2) inhibition demonstrates that the di-substituted derivative PYR-D3 is a more potent inhibitor than the mono-substituted compounds. The combination of an anilino group at the 2-position and an amino group at the 4-position likely facilitates stronger binding to the ATP-binding pocket of the kinase.
Signaling Pathway: JAK-STAT Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine derivative.
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of mono- and di-substituted pyrimidine derivatives in biological assays. The experimental protocols and data presentation formats are designed to ensure scientific integrity and facilitate clear interpretation of results. The illustrative data highlights a common trend where di-substituted pyrimidines exhibit enhanced biological activity due to increased structural complexity and the potential for more refined interactions with their biological targets.
However, it is crucial to recognize that the optimal substitution pattern is target-dependent. A comprehensive understanding of the structure-activity relationship is paramount for the rational design of novel pyrimidine-based therapeutics. Future studies should focus on expanding the diversity of substituents and their positions on the pyrimidine core, coupled with robust biological evaluation, to unlock the full therapeutic potential of this privileged scaffold.
References
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). ResearchGate. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Unknown Source. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2023). ResearchGate. [Link]
-
Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). Journal of Medicinal Chemistry. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Unknown Source. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). Oriental Journal of Chemistry. [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Unknown Source. [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2015). Der Pharma Chemica. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2021). PMC. [Link]
-
An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]
-
Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2024). Advanced Journal of Chemistry, Section A. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]
-
Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2024). Unknown Source. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]
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Safety Operating Guide
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine proper disposal procedures
An In-Depth Technical Guide to the Safe Handling and Disposal of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
As a Senior Application Scientist in drug discovery, I frequently observe laboratories mishandling halogenated pyrimidine intermediates. 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0) is a highly valuable electrophilic building block used extensively in the synthesis of kinase inhibitors and agricultural active pharmaceutical ingredients (APIs). However, the very features that make it synthetically useful—specifically, the highly activated chlorine atoms at the 2- and 4-positions of the pyrimidine ring—also make it a severe irritant and an environmental hazard[1].
This guide provides a self-validating, field-proven operational framework for the safe handling, segregation, and disposal of this compound, ensuring your laboratory remains compliant with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines [2].
Chemical Profiling and Hazard Causality
To safely manage a chemical, we must first understand the mechanistic causality behind its hazards. The electron-deficient pyrimidine ring renders the two chlorine atoms highly susceptible to Nucleophilic Aromatic Substitution (
Table 1: Quantitative Chemical & Hazard Profile
| Property / Hazard Code | Value / Classification | Operational Implication |
| CAS Number | 2060045-41-0 | Unique identifier for EHS waste profiling. |
| Molecular Formula | C8H8Cl2N2 | High halogen content dictates disposal routing. |
| H302 | Acute Tox. 4 | Harmful if swallowed; mandates strict hygiene. |
| H315 | Skin Irrit. 2 | Causes skin irritation; requires Viton/Nitrile PPE. |
| H319 | Eye Irrit. 2A | Causes serious eye irritation; mandates safety goggles. |
| H335 | STOT SE 3 | Respiratory irritant; must be handled in a fume hood. |
Operational Safety & Spill Response Protocol
Because of its reactivity, cross-contamination is a primary concern. If 2,4-dichloro pyrimidine waste is indiscriminately mixed with nucleophile-rich waste streams (e.g., primary amines, strong bases) in a Satellite Accumulation Area (SAA), slow exothermic reactions can occur, leading to dangerous pressure buildup in sealed waste carboys.
Step-by-Step Spill Mitigation Methodology
Trustworthiness check: This protocol is designed to prevent aerosolization of the reactive powder while neutralizing the immediate area.
-
Evacuation and PPE: Immediately clear the affected area. Don heavy-duty chemical-resistant gloves (Viton® is preferred over standard nitrile if the spill involves carrier solvents like DMF or DCM), chemical splash goggles, and a lab coat.
-
Containment (Solid Spill): Do not dry sweep, as this aerosolizes the irritant powder. Lightly dampen absorbent pads or paper towels with a compatible, non-reactive solvent (e.g., isopropanol) to suppress dust.
-
Containment (Liquid/Solution Spill): If the compound is dissolved in a solvent, surround the spill with an inert absorbent like diatomaceous earth or sand. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep the absorbed material using a non-sparking tool into a heavy-duty, sealable High-Density Polyethylene (HDPE) container.
-
Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate, as it now contains trace halogenated organics, and route it to the aqueous hazardous waste stream.
RCRA-Compliant Disposal Workflows
Under EPA RCRA guidelines, 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine cannot be sewered or disposed of in standard municipal trash [2]. It must be strictly classified as Halogenated Organic Waste .
Why is this distinction critical? Combustion of halogenated compounds generates highly corrosive hydrogen chloride (HCl) gas. Therefore, disposal facilities must route this specific waste stream to specialized, high-temperature chemical incinerators (>1100°C) equipped with alkaline afterburners and scrubbers to neutralize the acidic effluent[3]. Mixing this with non-halogenated waste ruins the fuel-blending ratios at disposal facilities and incurs heavy institutional fines.
Step-by-Step Waste Segregation Methodology
-
Liquid Waste Segregation:
-
Collect any solvent mixtures containing the pyrimidine (e.g., rotary evaporator trap waste, reaction filtrates) in a dedicated carboy labeled "Hazardous Waste - Halogenated Organics."
-
Critical Rule: Ensure the water content in this carboy remains below 20%. High water content creates a biphasic mixture that complicates the incineration process and increases disposal costs.
-
-
Solid Waste Segregation:
-
Place contaminated weigh boats, pipette tips, gloves, and empty reagent bottles into a dedicated solid hazardous waste bin lined with a primary containment bag.
-
Label explicitly: "Solid Hazardous Waste - Contaminated with Halogenated Pyrimidines."
-
-
Storage Logistics:
-
Store waste containers in a designated SAA with secondary containment.
-
Keep away from incompatible chemicals, particularly strong oxidizers, strong acids, and concentrated nucleophiles.
-
-
EHS Handoff:
-
Request a pickup from your Environmental Health & Safety (EHS) department, providing them with the exact CAS number (2060045-41-0) to ensure the manifest correctly routes the material to a permitted incineration facility.
-
Disposal Decision Logic Visualization
To standardize laboratory operations, utilize the following decision tree for routing 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine waste.
Fig 1: RCRA-compliant disposal workflow for halogenated pyrimidine waste.
References
Comprehensive Safety and Operational Guide: Handling 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
Executive Summary & Mechanistic Hazard Profile
Chemical Identity: 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (CAS: 2060045-41-0) Primary Use: Electrophilic building block in drug discovery (e.g., kinase inhibitor synthesis) via Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions.
To handle this compound safely, laboratory personnel must understand its intrinsic reactivity. Dichloropyrimidines are engineered to be highly reactive electrophiles. The electron-withdrawing nature of the pyrimidine nitrogen atoms significantly lowers the bond dissociation energy (BDE) of the C-Cl bonds[1]. Specifically, the C4 position is highly susceptible to nucleophilic attack due to favorable Lowest Unoccupied Molecular Orbital (LUMO) coefficients and lower activation barriers[2].
The Safety Implication: The exact mechanism that makes this chemical useful in the lab (rapid reaction with amines and thiols) makes it exceptionally hazardous to human tissue. If exposed to unprotected skin or eyes, the compound will rapidly undergo SNAr with the nucleophilic side chains of biological proteins (such as the thiol groups of cysteine or the primary amines of lysine). This uncontrolled biological alkylation leads to severe chemical burns, irreversible eye damage, and potent skin sensitization[3][4]. Furthermore, inhalation of its dust acts as a severe respiratory irritant[5].
Personal Protective Equipment (PPE) Matrix
Because 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine is often handled as a dry powder that is subsequently dissolved in highly permeating polar aprotic solvents (like DMF or DMSO), standard laboratory PPE is insufficient.
| Protection Category | Recommended Equipment | Mechanistic Rationale |
| Eye/Face | Snug-fitting chemical safety goggles AND a full face shield. | Protects against micro-dust inhalation during weighing and prevents splash injuries. The cornea is highly rich in nucleophilic proteins; exposure causes immediate, severe damage[6]. |
| Hand/Skin | Double-gloving: Inner layer of standard Nitrile (4 mil), outer layer of Butyl rubber or heavy-duty Nitrile (≥8 mil). | Chlorinated aromatics dissolved in solvents like DMSO can rapidly permeate thin nitrile. Butyl rubber provides superior breakthrough resistance against halogenated organics. |
| Respiratory | Certified Chemical Fume Hood (face velocity 80-100 fpm). | Prevents inhalation of reactive dust. If a fume hood is unavailable, a NIOSH-approved respirator with P100 particulate and organic vapor cartridges is mandatory[3]. |
| Body | Flame-resistant lab coat (fully buttoned) and closed-toe non-porous shoes. | Prevents localized skin exposure in the event of a benchtop spill. |
Operational Plan: Safe Handling & SNAr Experimental Workflow
This protocol details a standard C4-selective amination, ensuring that the chemical is handled, reacted, and neutralized within a self-validating, closed-loop system.
Step-by-Step Methodology
Step 1: Preparation and Purging
-
Clear the fume hood of incompatible materials (strong oxidizers, strong acids).
-
Establish an inert atmosphere (Nitrogen or Argon) using a Schlenk line.
-
Causality: While the compound itself is stable, the required SNAr solvents (e.g., anhydrous DMF) and nucleophiles degrade in the presence of atmospheric moisture, which can also prematurely hydrolyze the pyrimidine.
Step 2: Reagent Handling
-
Tare a sealed vial on the analytical balance.
-
Transfer the 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine strictly inside the fume hood to prevent aerosolization of the reactive powder. Cap the vial before moving it back to the balance for precise measurement.
Step 3: Reaction Execution (SNAr)
-
Dissolve the pyrimidine in the chosen solvent (e.g., DMF).
-
Add the amine nucleophile (1.1 equivalents) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, 2.0 equivalents).
-
Mechanistic Insight: The base acts as an acid scavenger, neutralizing the highly corrosive Hydrogen Chloride (HCl) gas generated as a stoichiometric byproduct of the SNAr reaction[4].
Step 4: Quenching and Neutralization (Critical Safety Step)
-
Do not dispose of the raw reaction mixture directly. Unreacted 2,4-dichloropyrimidine in a waste carboy poses a severe delayed hazard to waste management personnel.
-
Quench the reaction by slowly adding a 1M aqueous solution of Sodium Bicarbonate (
) or Sodium Carbonate ( ). This mild base hydrolyzes any remaining C-Cl bonds into inert hydroxyl groups, rendering the electrophile harmless prior to disposal.
Workflow Visualization
Safe handling and SNAr reaction workflow for 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine.
Disposal Plan & Spill Mitigation
Spill Mitigation: In the event of a powder spill, do NOT sweep it dry, as this will aerosolize the reactive dust. Cover the spill with a damp absorbent pad (using water or a dilute alkaline solution) to initiate hydrolysis of the chlorides. Carefully scoop the material into a chemically resistant, sealable container using non-sparking tools[3].
Waste Segregation: All materials contacting 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine (including quenched reaction mixtures, contaminated gloves, and first-rinse solvent washes) MUST be strictly segregated into Halogenated Organic Waste [7].
Logistical Rationale: Halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans[7]. Mixing halogenated waste with standard non-halogenated organic waste violates environmental regulations (such as EPA/RCRA guidelines) and drastically increases institutional disposal costs due to the specialized treatment required[7]. Always label the waste container with the exact chemical composition, UN number, and appropriate hazard pictograms[8].
References
-
Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%, Cole-Parmer. 9
-
4,6-Dichloropyrimidine SDS, 1193-21-1 Safety Data Sheets, ECHEMI. 3
-
4,6-Dichloropyrimidine Safety Data Sheet, Fisher Scientific. 4
-
2,4-Dichloropyrimidine Safety Data Sheet, Synquest Labs. 5
-
4,6-Dichloropyrimidine Safety Data Sheet, DC Fine Chemicals. 6
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding, ACS Publications. 1
-
Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines, ChemRxiv. 2
-
Hazardous Waste Disposal Guidelines, University of Wollongong (UOW). 8
-
UBC Social Ecological Economic Development Studies (SEEDS) Student Report, University of British Columbia (UBC). 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. sustain.ubc.ca [sustain.ubc.ca]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
